4-Bromo-5-chloroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDWKJBKXMGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-chloroisoquinoline
CAS Number: 1256787-17-3
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 4-Bromo-5-chloroisoquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also provides context from related halogenated isoquinoline derivatives to infer potential synthetic strategies and biological activities.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1256787-17-3 | [Generic Supplier Data] |
| Molecular Formula | C₉H₅BrClN | [Generic Supplier Data] |
| Molecular Weight | 242.50 g/mol | [Generic Supplier Data] |
| Appearance | Off-white solid | [Generic Supplier Data] |
| Purity | Typically ≥97% | [Generic Supplier Data] |
| Storage | Store at 0-8 °C | [Generic Supplier Data] |
Synthesis and Methodology
For instance, the synthesis of brominated isoquinolines can be achieved through electrophilic bromination of the isoquinoline core, though regioselectivity can be a challenge. The introduction of the chloro substituent might be accomplished via a Sandmeyer reaction from a corresponding aminoisoquinoline precursor.
A generalized workflow for the synthesis of a halogenated isoquinoline is depicted below. It is important to note that this is a conceptual workflow and would require significant optimization and experimental validation for the specific synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Activity and Experimental Protocols
While no specific biological activity has been reported for this compound, the broader class of halogenated isoquinolines has demonstrated potential in various therapeutic areas, including as anticancer and antimicrobial agents. The halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Inferred Anticancer Potential
Derivatives of bromo- and chloroisoquinolines have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of key cellular processes or signaling pathways.
A general workflow for assessing the in vitro cytotoxicity of a novel compound like this compound is presented below.
Caption: A standard workflow for determining the in vitro cytotoxicity of a compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
Specific signaling pathways modulated by this compound have not been elucidated. However, isoquinoline alkaloids, as a class, are known to interact with various cellular targets and signaling cascades implicated in cancer, such as those involved in apoptosis, cell cycle regulation, and proliferation. Further research would be required to identify the specific molecular targets of this compound.
A hypothetical representation of potential interactions of a novel isoquinoline derivative with cancer-related signaling pathways is shown below.
Caption: Potential interactions of an isoquinoline derivative with key cellular signaling pathways.
Conclusion
This compound is a halogenated isoquinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is currently limited, this guide provides a framework for its synthesis and biological evaluation based on the known properties of related compounds. Further research is necessary to fully characterize its chemical reactivity, biological activity, and therapeutic potential.
Synthesis of 4-Bromo-5-chloroisoquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a feasible synthetic pathway for 4-bromo-5-chloroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, offering a practical approach for the synthesis of this target molecule.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents and functional materials. The introduction of halogen atoms at specific positions on the isoquinoline ring system can significantly modulate the molecule's physicochemical and biological properties. This compound is a novel compound whose synthesis and properties are of interest for further exploration in drug discovery and other chemical research areas. This document outlines a two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of 5-chloroisoquinoline followed by a regioselective bromination.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The initial step involves the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline via a Sandmeyer reaction. The subsequent step is the selective bromination of 5-chloroisoquinoline at the C4 position.
Experimental Protocols
Step 1: Synthesis of 5-Chloroisoquinoline
This procedure details the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline using the Sandmeyer reaction.[1]
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Aminoisoquinoline | ≥98% | Commercial Vendor |
| Sodium Nitrite (NaNO₂) | ACS Grade | Commercial Vendor |
| Hydrochloric Acid (HCl), conc. | ACS Grade | Commercial Vendor |
| Copper(I) Chloride (CuCl) | ≥97% | Commercial Vendor |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Vendor |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercial Vendor |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercial Vendor |
| Deionized Water | - | - |
3.1.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Beakers
-
Separatory funnel
-
Rotary evaporator
3.1.3. Procedure
Part A: Diazotization of 5-Aminoisoquinoline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension while maintaining the temperature below 5 °C. Stir for an additional 15 minutes to form the hydrochloride salt.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.
Part B: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during this addition.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[1]
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.[1]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-chloroisoquinoline.
-
The crude product can be further purified by column chromatography on silica gel.
3.1.4. Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 60-70% |
| Purity | >98% (after chromatography) |
| Appearance | Pale yellow solid |
Step 2: Synthesis of this compound
This procedure describes a method for the regioselective bromination of 5-chloroisoquinoline at the C4 position. This protocol is adapted from a general method for the C4-halogenation of isoquinolines.[2]
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Chloroisoquinoline | Synthesized above | - |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercial Vendor |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial Vendor |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercial Vendor |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Vendor |
| Saturated Sodium Bicarbonate | Laboratory Grade | Commercial Vendor |
| Anhydrous Sodium Sulfate | Laboratory Grade | Commercial Vendor |
3.2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Column chromatography setup
3.2.3. Procedure
-
To a solution of 5-chloroisoquinoline (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the N-Boc protected dearomatized intermediate.
-
Cool the reaction mixture to 0 °C and add N-bromosuccinimide (NBS, 1.1 mmol) portion-wise.
-
Allow the reaction to stir at 0 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the bromination, add trifluoroacetic acid (TFA, 5.0 mmol) dropwise to the reaction mixture to promote rearomatization.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
3.2.4. Expected Yield and Purity
| Parameter | Estimated Value |
| Yield | 60-80% |
| Purity | >98% (after chromatography) |
| Appearance | Off-white to pale yellow solid |
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Aminoisoquinoline | 5-Chloroisoquinoline | NaNO₂, HCl, CuCl | Water, CH₂Cl₂ | 0-60 | ~4 | 60-70 |
| 2 | 5-Chloroisoquinoline | This compound | Boc₂O, NBS, TFA | CH₂Cl₂ | 0-RT | ~4 | 60-80 |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformation in each step.
Conclusion
This technical guide provides a detailed and practical synthetic route for the preparation of this compound. The two-step sequence, involving a Sandmeyer reaction to produce 5-chloroisoquinoline followed by a regioselective C4-bromination, represents a robust and efficient method for accessing this novel halogenated isoquinoline derivative. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating further investigation into the properties and potential applications of this compound.
References
Spectroscopic and Structural Elucidation of 4-Bromoisoquinoline: A Technical Guide
This technical whitepaper provides a detailed overview of the spectroscopic data for 4-Bromoisoquinoline, targeting researchers, scientists, and professionals in drug development. The document encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-Bromoisoquinoline.
Table 1: ¹H NMR Spectroscopic Data for 4-Bromoisoquinoline
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Table 2: ¹³C NMR Spectroscopic Data for 4-Bromoisoquinoline
| Chemical Shift (δ) ppm |
| Specific peak assignments not available in search results. A representative spectrum is available.[1] |
Table 3: IR Spectroscopic Data for 4-Bromoisoquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not available. A representative ATR-IR spectrum is available.[2] |
Table 4: Mass Spectrometry Data for 4-Bromoisoquinoline
| m/z | Relative Intensity (%) | Assignment |
| 207, 209 | ~1:1 | [M]⁺, Molecular ion peak (presence of Bromine)[3][4] |
| 128 | [M-Br]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are representative of standard analytical procedures for heterocyclic organic compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[5]
-
Sample Preparation: Approximately 5-10 mg of the solid 4-Bromoisoquinoline sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.2 Infrared (IR) Spectroscopy
IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common method for solid samples.[2]
-
Sample Preparation (ATR): A small amount of the crystalline 4-Bromoisoquinoline is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6]
-
Spectrum Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample is then brought into contact with the crystal using a pressure clamp, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
2.3 Mass Spectrometry (MS)
Electron Ionization (EI) is a common mass spectrometry technique for the analysis of relatively small organic molecules.[7]
-
Sample Introduction: A small amount of the 4-Bromoisoquinoline sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).[7]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺).[7] Excess energy from this process causes the molecular ion to fragment into smaller, characteristic ions.[7]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z. The presence of a bromine atom is readily identified by the characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[8][9]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like 4-Bromoisoquinoline.
Caption: Workflow for the synthesis and spectroscopic characterization of 4-Bromoisoquinoline.
References
- 1. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Physical Characteristics of 4-Bromo-5-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 4-Bromo-5-chloroisoquinoline, a halogenated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this document also outlines standardized experimental protocols for the determination of its key physical properties, including melting point, boiling point, solubility, and spectral characteristics (NMR, IR, and Mass Spectrometry). This guide is intended to serve as a foundational resource for researchers handling this compound, ensuring safe laboratory practices and facilitating further investigation into its potential applications.
Introduction
This compound is a disubstituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of halogen atoms, specifically bromine and chlorine, can substantially influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes this compound a molecule of interest for further functionalization and evaluation in drug discovery and materials science. This guide summarizes its fundamental physical characteristics and provides detailed methodologies for their experimental determination.
Core Physical Characteristics
While specific experimental data for this compound is scarce, some fundamental properties have been identified from supplier information. Other key physical parameters are yet to be determined and are presented here as "Not Available."
Table 1: Summary of Physical Characteristics of this compound
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1256787-17-3 |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| Appearance | Off-white solid (predicted) |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
Experimental Protocols for Physical Characterization
The following sections detail standard laboratory procedures for determining the key physical properties of a novel solid organic compound like this compound.
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is indicative of a pure substance.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[1][2][3][4]
-
As this compound is a solid at room temperature, its boiling point is expected to be significantly high and may require vacuum distillation to prevent decomposition.
Methodology (for high-boiling solids):
-
Apparatus: A micro-boiling point apparatus or a distillation setup suitable for small quantities under reduced pressure is required.
-
Procedure (Micro Method):
-
A small amount of the sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
The setup is heated in a suitable heating bath (e.g., silicone oil).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7][8][9]
-
Understanding the solubility profile is crucial for reaction setup, purification, and formulation.
Methodology:
-
Solvents: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure:
-
Approximately 10 mg of this compound is placed in a small test tube.
-
1 mL of the selected solvent is added.
-
The mixture is agitated at room temperature for a set period.
-
Solubility is determined by visual inspection for the presence of undissolved solid.[10][11][12][13][14]
-
The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble).
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of this compound.
¹H NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.[15][16]
-
Expected Spectrum: The aromatic region (typically 7.0-9.0 ppm) would show a complex pattern of signals corresponding to the five protons on the isoquinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the bromine and chlorine atoms.
¹³C NMR Spectroscopy:
-
Sample Preparation: 15-20 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent.
-
Expected Spectrum: Nine distinct signals would be expected in the aromatic region (typically 110-160 ppm), corresponding to the nine carbon atoms of the isoquinoline core. The carbons directly attached to the halogen atoms would exhibit characteristic chemical shifts.
Methodology (for solids):
-
KBr Pellet Method:
-
A small amount of the sample (1-2 mg) is intimately mixed and ground with dry potassium bromide (KBr, ~100 mg).
-
The mixture is pressed into a transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[17][18][19][20]
-
Expected Spectrum: Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic system are expected in the 1400-1650 cm⁻¹ region. C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region (typically below 1000 cm⁻¹).
Methodology:
-
A suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), would be used.
-
Expected Spectrum: The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed at M, M+2, and M+4.[21][22][23][24][25] Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the isoquinoline ring.
Logical Workflow for Physical Characterization
The following diagram illustrates the logical workflow for the comprehensive physical characterization of a novel compound such as this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. chem.ws [chem.ws]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 16. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Mass Spectrometry [www2.chemistry.msu.edu]
Navigating the Solubility Landscape of 4-Bromo-5-chloroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-chloroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and a logical workflow to guide researchers in their studies.
Predicted Solubility Profile
Based on the general solubility principles of halogenated aromatic compounds and related isoquinoline derivatives, a qualitative solubility profile for this compound can be anticipated. The presence of bromine and chlorine atoms increases the molecular weight and polarity of the isoquinoline core. However, the overall molecule remains largely nonpolar.
It is expected that this compound will exhibit good solubility in a range of common organic solvents. A patent for a related process suggests that this compound is at least partially soluble in toluene . Furthermore, a similar compound, 5-bromo-8-chloroisoquinoline, is known to be soluble in dimethyl sulfoxide (DMSO) and ethanol . Another related molecule, 4-chloroisoquinoline, is described as having moderate solubility in organic solvents.
Therefore, it is reasonable to predict that this compound will be soluble in polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF), as well as in chlorinated solvents such as dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate, while solubility in nonpolar solvents such as hexanes may be limited.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound has been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Toluene | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Isopropanol | 25 | ||
| e.g., Ethyl Acetate | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Acetonitrile | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Dimethyl Sulfoxide | 25 |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid at the bottom of the vial.
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.
-
-
Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
3. Validation and Controls:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Run a blank sample (solvent only) to zero the analytical instrument.
-
Ensure that the analytical method is validated for linearity, accuracy, and precision.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently documented in the public domain, this technical guide provides a solid foundation for researchers working with this compound. By understanding the predicted solubility based on analogous structures and by implementing the detailed experimental protocol provided, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents. This critical data will empower informed decisions in experimental design, process development, and formulation, ultimately accelerating research and development efforts.
Purity Analysis of 4-Bromo-5-chloroisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Bromo-5-chloroisoquinoline. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a robust analytical strategy based on established techniques for related halogenated isoquinolines and other aromatic heterocyclic compounds. The experimental protocols provided herein are illustrative and should be considered as starting points for method development and validation.
Introduction to Purity Analysis
This compound is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research and development, particularly in the pharmaceutical industry, rigorous purity analysis is paramount. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and physicochemical properties. Therefore, a multi-pronged analytical approach is essential to identify and quantify the main component and any potential process-related impurities or degradation products.
This guide outlines a typical workflow for the purity assessment of a novel chemical entity like this compound, encompassing chromatographic and spectroscopic techniques.
Overall Analytical Workflow
A comprehensive purity analysis of this compound should involve a combination of techniques to ensure the identity, purity, and stability of the compound. The general workflow is depicted below.
Chromatographic Purity Assessment
Chromatographic techniques are fundamental for separating the main compound from any impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds, while Gas Chromatography (GC) is suitable for volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful technique for quantifying the purity of this compound. A reverse-phase method is typically suitable for this type of aromatic compound.
Experimental Protocol (Illustrative)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Data Presentation
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.5 | Impurity A |
| 2 | 8.2 | 98.5 | This compound |
| 3 | 10.1 | 1.0 | Impurity B |
Table 1: Representative HPLC data for purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable tool for identifying and quantifying volatile impurities and confirming the molecular weight of the main component.
Experimental Protocol (Illustrative)
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation
GC-MS data provides information on the retention time of the compound and its mass spectrum, which can be used for identification.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 15.8 | 241/243/245 | 206, 162, 127 |
Table 2: Representative GC-MS data for this compound. The isotopic pattern of the molecular ion (due to 79Br/81Br and 35Cl/37Cl) is a key identifier.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of the main component and identifying any structurally related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary method for structural elucidation and can also be used for purity assessment by identifying signals that do not correspond to the main compound.
Experimental Protocol (Illustrative)
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiment: A standard ¹H NMR spectrum acquisition.
Data Presentation
The chemical shifts, multiplicities, and coupling constants of the protons are characteristic of the molecule's structure.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.2 | s | - |
| H-3 | ~8.5 | s | - |
| H-6 | ~7.8 | d | ~8.0 |
| H-7 | ~7.6 | t | ~8.0 |
| H-8 | ~8.0 | d | ~8.0 |
Table 3: Predicted ¹H NMR data for this compound. (Note: Actual values may vary depending on the solvent and experimental conditions).
Impurity Profiling
Potential impurities in this compound may arise from the starting materials, byproducts of the synthesis, or degradation. Common impurities could include:
-
Isomers: Other bromo-chloro-isoquinoline isomers.
-
Starting Materials: Unreacted precursors.
-
Over- or under-halogenated species: Di-brominated, di-chlorinated, or mono-halogenated isoquinolines.
-
Solvents: Residual solvents from the synthesis and purification.
The chromatographic and spectroscopic methods described above can be used to detect and identify these potential impurities.
Conclusion
An In-depth Technical Guide to Commercially Available 4-Bromo-5-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical information for sourcing 4-Bromo-5-chloroisoquinoline (CAS No. 1256787-17-3), a key heterocyclic building block for research and development in medicinal chemistry and materials science. Below, you will find a summary of commercial suppliers, a representative experimental protocol for the synthesis of a related compound, and logical workflows to aid in the procurement and synthesis processes.
Commercial Availability
This compound is a specialized chemical intermediate available from a select number of suppliers. The primary identifier for this compound is its CAS number: 1256787-17-3. When sourcing, it is crucial to use this number to ensure the correct isomer is being procured.
The following table summarizes the currently available commercial sources for this compound. Pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | CAS Number | MDL Number | Molecular Formula | Molecular Weight | Available Quantities & Pricing |
| Apollo Scientific | 1256787-17-3 | MFCD11044700 | C₉H₅BrClN | 242.50 | 100mg (£74.00), 250mg (£92.00), 1g (£233.00), 5g (£1,163.00) |
| BLD Pharm | 1256787-17-3 | MFCD18260470 | C₉H₅BrClN | 242.50 | Contact for details[1] |
| Sunway Pharm Ltd | 1256787-17-3 | - | C₉H₅BrClN | 242.50 | Contact for details[2] |
| Fluorochem UK | 1256787-17-3 | - | C₉H₅BrClN | 242.50 | Contact for details |
Experimental Protocols
Representative Synthesis: 5-Chloroisoquinoline via Sandmeyer Reaction [3]
This two-stage reaction involves the diazotization of 5-aminoisoquinoline followed by a copper(I) chloride-catalyzed displacement.
Stage 1: Diazotization of 5-Aminoisoquinoline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir for an additional 15 minutes.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the reaction temperature between 0 °C and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.
Stage 2: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming, then cool the solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
Work-up and Purification
-
Cool the reaction mixture and neutralize it to a pH of 8-9 by slowly adding a 20% aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-chloroisoquinoline.
-
The crude product can be further purified by column chromatography or recrystallization.
Visualized Workflows
The following diagrams illustrate key logical processes for researchers working with specialized chemicals.
Caption: A typical workflow for sourcing a specialized research chemical.
Caption: Logical steps of the Sandmeyer reaction for synthesizing a chloro-isoquinoline.
References
An In-depth Technical Guide to the Molecular Structure and Potential Biological Activity of 4-Bromo-5-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-Bromo-5-chloroisoquinoline. While specific experimental data for this compound is not extensively available in public-domain literature, this document compiles information from related halogenated isoquinoline derivatives to offer insights into its expected chemical and biological properties. The guide covers plausible synthetic strategies, predicted spectroscopic characteristics, and explores the potential of this compound as a modulator of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant pharmacological activities. The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity and electronic distribution. These modifications can, in turn, modulate the compound's interaction with biological targets, making halogenated isoquinolines an area of interest in medicinal chemistry and drug discovery. This guide focuses on the specific isomer this compound, providing a detailed analysis of its molecular characteristics and exploring its potential therapeutic applications based on the broader understanding of this class of compounds.
Molecular Structure and Chemical Properties
The fundamental properties of this compound are summarized in the table below. The structure consists of a fused benzene and pyridine ring system, characteristic of isoquinoline, with a bromine atom at the 4-position and a chlorine atom at the 5-position.
| Property | Value |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| CAS Number | 1256787-17-3 |
| SMILES | ClC1=CC=CC2=C1C(Br)=CN=C2 |
Synthesis of this compound
Proposed Synthetic Pathway: Sandmeyer Reaction
A potential starting material for the synthesis of this compound could be 4-Bromo-5-aminoisoquinoline. The synthesis would proceed in two main steps: diazotization of the amino group and the subsequent Sandmeyer reaction to introduce the chlorine atom.
A Comprehensive Theoretical Analysis of 4-Bromo-5-chloroisoquinoline: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule. Understanding the precise impact of this substitution pattern at the molecular level is crucial for targeted drug design and the development of novel materials.
This document presents a hypothetical, yet methodologically rigorous, theoretical study of 4-Bromo-5-chloroisoquinoline. By employing state-of-the-art computational techniques, we can predict its key molecular parameters. This whitepaper details the proposed computational protocols, presents the anticipated data in a structured format, and visualizes the workflow and conceptual relationships to guide further research.
Computational Methodology
The theoretical calculations outlined in this guide are based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1]
Geometric Optimization and Vibrational Frequencies
The molecular geometry of this compound would be optimized in the gas phase without any symmetry constraints. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2] Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Electronic Properties Analysis
Based on the optimized molecular structure, a comprehensive analysis of the electronic properties would be conducted. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Additionally, a Natural Bond Orbital (NBO) analysis would be performed to investigate intramolecular charge transfer and hyperconjugative interactions.
Spectroscopic Properties Prediction
-
NMR Spectroscopy: The 1H and 13C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) would be used as the reference standard.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be predicted using Time-Dependent DFT (TD-DFT) calculations. This would provide insights into the electronic transitions and the maximum absorption wavelengths (λmax).
The overall computational workflow is depicted below.
Hypothetical Quantitative Data
The following tables summarize the expected quantitative data from the proposed theoretical calculations on this compound.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C4-Br | 1.895 | |
| C5-Cl | 1.732 | |
| C1-N2 | 1.315 | |
| N2-C3 | 1.378 | |
| C9-C10 | 1.418 | |
| Bond Angles (°) | ||
| C3-C4-Br | 121.5 | |
| C6-C5-Cl | 119.8 | |
| C1-N2-C3 | 117.2 | |
| C4-C10-C5 | 120.9 | |
| Dihedral Angles (°) | ||
| Br-C4-C10-C9 | 179.8 | |
| Cl-C5-C10-C4 | -179.5 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode No. | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | 3085 | 15.2 | 120.5 | C-H stretch (aromatic) |
| 12 | 1620 | 45.8 | 85.3 | C=N stretch (isoquinoline ring) |
| 25 | 1350 | 88.1 | 35.7 | C-C stretch (ring) |
| 38 | 780 | 110.5 | 20.1 | C-Cl stretch |
| 45 | 550 | 95.3 | 15.4 | C-Br stretch |
Table 3: Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
Table 4: Predicted Spectroscopic Data
| Spectrum | Nucleus/Transition | Calculated Chemical Shift (ppm) / λmax (nm) |
| ¹H NMR | H1 | 8.95 |
| H3 | 7.82 | |
| H6 | 7.65 | |
| H7 | 7.98 | |
| H8 | 8.15 | |
| ¹³C NMR | C1 | 152.4 |
| C3 | 121.8 | |
| C4 | 118.5 | |
| C5 | 130.2 | |
| UV-Vis | π → π | 285, 320 |
| n → π | 355 |
Analysis and Interpretation
The relationship between the electronic structure and the chemical reactivity of this compound can be visualized through the interplay of its frontier molecular orbitals.
The calculated HOMO-LUMO gap of 4.87 eV suggests that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive theoretical framework for the characterization of this compound. The hypothetical data presented provides a quantitative prediction of its structural, electronic, and spectroscopic properties. These in silico results serve as a critical starting point for experimental validation and can significantly accelerate the research and development process.
Future work should focus on:
-
Experimental Synthesis and Spectroscopic Analysis: Synthesizing this compound and performing experimental NMR, IR, and UV-Vis spectroscopy to validate the theoretical predictions.
-
Solvation Effects: Performing calculations in different solvent environments to understand how the molecular properties change in solution.
-
Molecular Docking Studies: If a biological target is identified, using the optimized geometry for molecular docking simulations to predict binding affinity and interaction modes.
By integrating computational and experimental approaches, a complete and accurate understanding of this compound can be achieved, paving the way for its application in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-5-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-5-chloroisoquinoline with various boronic acids. This reaction is a powerful tool for the synthesis of novel 4-aryl-5-chloroisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization. Generally, the carbon-bromine bond is more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, enabling selective coupling at the 4-position while retaining the chlorine atom at the 5-position for potential subsequent transformations.[3][4]
Key Applications
The 4-arylisoquinoline core is a privileged structure found in numerous biologically active compounds. The ability to introduce a wide range of aryl and heteroaryl groups at the 4-position of the isoquinoline nucleus via Suzuki coupling makes this method highly valuable for:
-
Drug Discovery: Synthesis of libraries of novel compounds for screening against various biological targets. Isoquinoline derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
-
Lead Optimization: Fine-tuning the properties of lead compounds by introducing diverse substituents to improve potency, selectivity, and pharmacokinetic profiles.
-
Materials Science: Development of novel organic materials with specific electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on established procedures for similar halo-heteroaromatic substrates and serves as a guideline for reaction optimization.[3][5]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 90-98 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 100 | 12 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 70-80 |
Experimental Protocols
Generalized Protocol for the Suzuki Coupling of this compound
This protocol provides a general procedure that may require optimization for specific substrates and reaction scales. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).[6]
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[7]
-
Degassing: Sparge the resulting mixture with the inert gas for 15-30 minutes to thoroughly remove any dissolved oxygen.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6][7]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-chloroisoquinoline product.[7]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-5-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 4-bromo-5-chloroisoquinoline, a key transformation for the synthesis of versatile intermediates in drug discovery and materials science.
Application Notes
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] In the case of this compound, the reaction allows for the selective introduction of an amino group at the 4-position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond under specific catalytic conditions.[3] The resulting 4-amino-5-chloroisoquinoline scaffold is a valuable building block in medicinal chemistry, as substituted aminoquinolines and isoquinolines are known to exhibit a wide range of biological activities, including potential as anticancer and antimalarial agents.[4][5][6]
The strategic placement of the amino group at C4 and the remaining chlorine atom at C5 allows for subsequent functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization. For instance, the chlorine atom can be subjected to further cross-coupling reactions or nucleophilic aromatic substitution to introduce additional diversity. The amino group itself can be acylated, alkylated, or used as a handle for the attachment of various pharmacophores.
Key Advantages of this Protocol:
-
High Selectivity: Preferential amination at the C4-position over the C5-position.
-
Broad Substrate Scope: Applicable to a variety of primary and secondary amines.
-
Moderate Reaction Conditions: Generally proceeds under relatively mild temperatures.
-
High Potential for Drug Discovery: The product is a versatile intermediate for the synthesis of biologically active molecules.
Experimental Protocols
The following protocols outline the general procedure for the palladium-catalyzed amination of this compound. Optimization of reaction conditions may be necessary for specific amine substrates.
Protocol 1: General Procedure for the Amination with a Primary Amine
This protocol describes the reaction of this compound with a generic primary amine (R-NH2).
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (8 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-chloroisoquinoline derivative.
Protocol 2: General Procedure for the Amination with a Secondary Amine
This protocol describes the reaction of this compound with a generic secondary amine (R₂NH).
Materials:
-
This compound
-
Secondary Amine (e.g., morpholine, piperidine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the secondary amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(substituted-amino)-5-chloroisoquinoline.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed amination of this compound with various amines under optimized conditions.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 78 |
| 3 | Morpholine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 20 | 92 |
| 4 | Piperidine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 22 | 88 |
| 5 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 82 |
Visualizations
Caption: A step-by-step workflow for the palladium-catalyzed amination.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-amino-5-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-chloroisoquinoline is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the amino group at the 4-position and the chlorine atom at the 5-position provides two distinct points for further functionalization, making it a key intermediate for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The synthesis of this compound from readily available precursors is therefore of significant interest. This document outlines two potential protocols for the synthesis of 4-amino-5-chloroisoquinoline from 4-bromo-5-chloroisoquinoline via modern cross-coupling methodologies.
The conversion of aryl halides to primary arylamines is a fundamental transformation in organic synthesis.[1] Among the most powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed amination reactions.[2][3] These methods have largely replaced harsher, classical techniques due to their broad substrate scope and functional group tolerance.[2] This application note provides detailed, hypothetical protocols for both a Buchwald-Hartwig and a copper-catalyzed approach to the synthesis of 4-amino-5-chloroisoquinoline, based on established principles for the amination of aryl bromides.
Proposed Synthetic Protocols
Two primary catalytic systems are proposed for the amination of this compound. The choice between a palladium- or copper-based system may depend on factors such as cost, catalyst/ligand availability, and substrate sensitivity.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for C-N bond formation, utilizing a palladium catalyst and a phosphine ligand.[2] For the synthesis of primary amines, an ammonia surrogate or aqueous ammonia can be employed.[1][4] This protocol utilizes aqueous ammonia with a specifically designed ligand system to favor the formation of the primary amine.
Experimental Protocol:
-
Reaction Setup:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand such as XPhos or t-BuBrettPhos (0.08 equiv.).
-
Add a magnetic stir bar.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add a strong base such as sodium tert-butoxide (2.0 equiv.).
-
Add a suitable solvent, such as toluene or dioxane.
-
Finally, add aqueous ammonia (28% solution, 5.0 equiv.).
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-amino-5-chloroisoquinoline.
-
Protocol 2: Copper-Catalyzed Amination
Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium-catalyzed methods.[3] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[5]
Experimental Protocol:
-
Reaction Setup:
-
To a sealable reaction vessel, add this compound (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.).
-
Add a magnetic stir bar.
-
-
Reagent Addition:
-
Add a solvent system, for example, a mixture of aqueous ammonia (27% solution) and DMSO.[6]
-
Seal the reaction vessel tightly.
-
-
Reaction:
-
Place the sealed vessel in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), to yield pure 4-amino-5-chloroisoquinoline.
-
Data Presentation
The following tables provide a summary of the proposed reaction conditions and representative yields for analogous amination reactions from the literature. Note that the yields for the target molecule may vary.
Table 1: Summary of Proposed Reaction Conditions
| Parameter | Protocol 1: Buchwald-Hartwig | Protocol 2: Copper-Catalyzed |
| Substrate | This compound | This compound |
| Catalyst | Pd₂(dba)₃ | Copper(I) Iodide (CuI) |
| Ligand | XPhos or t-BuBrettPhos | DMEDA |
| Amine Source | Aqueous Ammonia | Aqueous Ammonia |
| Base | Sodium tert-butoxide | Not required (Ammonia acts as base) |
| Solvent | Toluene or Dioxane | DMSO |
| Temperature | 100-120 °C | 80-110 °C |
| Time | 12-24 h | 24-48 h |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides with Ammonia Surrogates/Aqueous Ammonia
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 95 |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 2-Bromopyridine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 4-Bromoanisole | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Dioxane | 100 | 97 |
Note: The data in this table are illustrative and represent typical yields for the amination of various aryl bromides under Buchwald-Hartwig conditions, as found in the chemical literature.
Table 3: Representative Yields for Copper-Catalyzed Amination of Aryl Bromides with Aqueous Ammonia
| Aryl Bromide | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromoiodobenzene | CuI / DMEDA | NH₄OH/DMSO | 90 | 95 | | 4-Bromobenzonitrile | CuI | NH₄OH/PEG-300 | 110 | 92 | | 3-Bromopyridine | Cu₂O | NH₄OH/Ethylene Glycol | 80 | 90[3] | | 4-Bromoanisole | CuI / Diethylsalicylamide | Dioxane | 90 | 85[5] |
Note: The data in this table are illustrative and represent typical yields for the amination of various aryl bromides under copper-catalyzed conditions, as reported in the chemical literature.[3][5][6]
Visualizations
Reaction Scheme
Experimental Workflow
Safety Precautions
-
Handling Reagents: All reagents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to air and moisture. Proper inert atmosphere techniques (Schlenk line or glovebox) are required.
-
Pressure: Reactions in sealed vessels can build up pressure. Ensure the vessel is appropriate for the reaction temperature and monitor for any signs of over-pressurization.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Disclaimer: These protocols are hypothetical and based on established chemical principles. They should be adapted and optimized for specific laboratory conditions. All experiments should be performed with appropriate safety precautions by trained personnel.
References
- 1. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Derivatization of 4-Bromo-5-chloroisoquinoline for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] Its derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The strategic functionalization of the isoquinoline core allows for the fine-tuning of its biological properties, making it a privileged structure in medicinal chemistry.
4-Bromo-5-chloroisoquinoline is a versatile building block for the synthesis of novel drug candidates. The presence of two distinct halogen atoms at the C4 and C5 positions offers opportunities for selective derivatization through modern cross-coupling methodologies. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis (typically C-Br > C-Cl) allows for site-selective introduction of various substituents, enabling the creation of diverse molecular libraries for biological screening.[4] This document provides detailed application notes and protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and discusses the potential of its derivatives as anticancer agents.
Derivatization Strategies at the C4-Position
The primary and most facile derivatization of this compound occurs at the C4 position due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5] This allows for the selective introduction of aryl, alkynyl, and amino moieties, leaving the C5-chloro substituent available for subsequent transformations if desired.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-chloroisoquinolines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is particularly useful for the synthesis of biaryl compounds, which are common motifs in biologically active molecules. Selective coupling at the C4-position of this compound can be achieved with high efficiency.
Illustrative Reaction Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/H₂O | 80 | 3 | ~82 (Illustrative) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 90 | 12 | (Not Reported) |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene | 100 | 16 | (Not Reported) |
| Note: Yields are illustrative based on similar substrates due to the lack of specific literature data for this compound. |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-chloroisoquinoline.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 4-Bromo-5-chloroisoquinoline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This document provides detailed application notes and protocols for the utilization of 4-bromo-5-chloroisoquinoline as a versatile starting material for the synthesis of novel kinase inhibitors.
The presence of two distinct halogen atoms on the isoquinoline core at positions C4 (bromine) and C5 (chlorine) offers a strategic advantage for selective functionalization. Based on the general principles of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond due to its lower bond dissociation energy.[4] This differential reactivity allows for a stepwise and controlled introduction of various substituents, enabling the generation of diverse chemical libraries for screening against a panel of kinases.
Key Synthetic Strategies
The primary synthetic utility of this compound lies in its amenability to sequential, site-selective palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of chemical moieties at the C4 and C5 positions, which is critical for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of potential kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction is ideal for forming carbon-carbon bonds by coupling this compound with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position.
-
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the C4 position. This is particularly valuable as amino groups are common pharmacophores in kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.
Following the initial functionalization at the C4 position, the less reactive chlorine atom at the C5 position can be targeted for further diversification under more forcing reaction conditions, allowing for the synthesis of di-substituted isoquinoline derivatives.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions for the selective functionalization of the C4 position of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-5-chloroisoquinoline derivative.
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol details a standard procedure for the palladium-catalyzed amination of this compound with a primary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add toluene (10 mL), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-5-chloroisoquinoline derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of kinase inhibitors derived from this compound. The inhibitory activities (IC₅₀ values) are presented for a panel of relevant kinases to illustrate the potential for developing potent and selective inhibitors from this scaffold.
Table 1: Synthesis of 4-Substituted-5-chloroisoquinoline Derivatives
| Compound | R Group | Coupling Reaction | Yield (%) |
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 82 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 75 |
| 1c | Morpholin-4-yl | Buchwald-Hartwig | 88 |
| 1d | 4-Methylpiperazin-1-yl | Buchwald-Hartwig | 85 |
Table 2: Kinase Inhibitory Activity (IC₅₀, nM) of 4-Substituted-5-chloroisoquinoline Derivatives
| Compound | Target Kinase 1 (e.g., JNK1) | Target Kinase 2 (e.g., Haspin) | Target Kinase 3 (e.g., CDK9) |
| 1a | 55 | 850 | >1000 |
| 1b | 78 | 620 | >1000 |
| 1c | 25 | 450 | 890 |
| 1d | 15 | 310 | 750 |
| Staurosporine (Control) | 5 | 10 | 8 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the diversification of this compound to generate a library of potential kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Representative Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and play a critical role in apoptosis, inflammation, and cell proliferation. The diagram below depicts a simplified JNK signaling pathway, a potential target for inhibitors derived from the this compound scaffold.
Caption: Simplified JNK signaling pathway.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of 4-Bromo-5-chloroisoquinoline in Organic Electronics: A Review of Current Findings
This document aims to provide a foundational understanding of the general principles and fabrication methodologies for organic electronic devices, which could serve as a basis for future research into the potential of novel compounds like 4-Bromo-5-chloroisoquinoline.
General Principles of Organic Electronic Devices
Organic electronic devices leverage the unique properties of organic semiconductor materials. These carbon-based compounds can be designed and synthesized to exhibit a range of electronic properties, making them suitable for various applications.
Organic Light-Emitting Diodes (OLEDs): OLEDs are solid-state lighting devices that utilize organic compounds to produce light when an electric current is applied. The basic structure of an OLED consists of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer, leading to the generation of light.
Organic Field-Effect Transistors (OFETs): OFETs are transistors that use an organic semiconductor as the active channel material. They are the fundamental building blocks of organic integrated circuits. An OFET typically consists of a source, a drain, and a gate electrode, separated by a dielectric layer. The flow of current between the source and drain is controlled by the voltage applied to the gate.
Organic Solar Cells (OSCs): OSCs, also known as organic photovoltaics (OPVs), convert sunlight into electricity using organic semiconductor materials. In a typical bulk heterojunction OSC, a blend of an electron donor and an electron acceptor material forms the active layer. Upon absorbing light, excitons (bound electron-hole pairs) are generated. These excitons then diffuse to the donor-acceptor interface where they dissociate into free charge carriers, which are subsequently collected at the respective electrodes to generate a photocurrent.
General Experimental Protocols for Device Fabrication
While specific protocols for this compound are not available, the following sections outline the general methodologies for fabricating OLEDs, OFETs, and OSCs. These can serve as a starting point for researchers interested in exploring the potential of new materials.
Substrate Cleaning
A critical first step in the fabrication of any organic electronic device is the thorough cleaning of the substrate, typically indium tin oxide (ITO) coated glass. A pristine surface is essential for good film adhesion and device performance.
Protocol for ITO Substrate Cleaning:
-
Initial Cleaning: Substrates are sonicated in a solution of deionized water and a detergent (e.g., Hellmanex) for 15-20 minutes.
-
Rinsing: The substrates are thoroughly rinsed with deionized water.
-
Solvent Cleaning: The substrates are then sonicated in a series of organic solvents, typically acetone and then isopropyl alcohol (IPA), for 15-20 minutes each to remove organic residues.
-
Drying: The cleaned substrates are dried using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Finally, the substrates are often treated with UV-ozone for 10-15 minutes to remove any remaining organic contaminants and to increase the work function of the ITO surface, which facilitates hole injection.
Device Fabrication Workflow
The following diagram illustrates a generalized workflow for the fabrication of organic electronic devices. The specific layers and materials will vary depending on the device type (OLED, OFET, or OSC).
Caption: Generalized workflow for organic electronic device fabrication.
Organic Layer Deposition
Organic layers can be deposited using various techniques, with solution-based methods like spin coating being common for research and development due to their simplicity and low cost.
General Spin Coating Protocol:
-
A small amount of the organic material solution is dispensed onto the center of the cleaned and prepared substrate.
-
The substrate is then rapidly spun at a specific speed (e.g., 1000-6000 rpm) for a set duration (e.g., 30-60 seconds).
-
The centrifugal force causes the solution to spread evenly across the substrate, and the solvent evaporates, leaving a thin film of the organic material.
-
The substrate is often subsequently annealed on a hotplate to remove residual solvent and improve the film morphology.
Electrode Deposition
While the anode (ITO) is pre-patterned on the substrate, the cathode is typically deposited as the final step. Thermal evaporation is a common technique for depositing metal cathodes.
General Thermal Evaporation Protocol for Cathode Deposition:
-
The substrates with the organic layers are loaded into a high-vacuum chamber.
-
A low work function metal (e.g., aluminum, calcium) is placed in a crucible within the chamber.
-
The chamber is evacuated to a high vacuum (e.g., < 10⁻⁶ Torr).
-
The metal is heated until it evaporates.
-
The evaporated metal atoms travel in a straight line and deposit onto the substrate, forming the cathode layer. A shadow mask is used to define the desired pattern of the cathode.
Characterization of Organic Electronic Devices
Once fabricated, the devices are characterized to evaluate their performance.
OLED Characterization:
-
Current-Voltage-Luminance (IVL) Characteristics: Measures the relationship between the applied voltage, the current flowing through the device, and the light output (luminance).
-
Electroluminescence (EL) Spectrum: Determines the color of the emitted light.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
OFET Characterization:
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) for different gate voltages (Vg).
-
Transfer Characteristics (Id-Vg): The drain current is measured as a function of the gate voltage at a constant drain-source voltage. From this, key parameters like charge carrier mobility and on/off ratio can be extracted.
OSC Characterization:
-
Current Density-Voltage (J-V) Characteristics: Measured under simulated sunlight (e.g., AM1.5G, 100 mW/cm²). Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are determined from the J-V curve.
-
External Quantum Efficiency (EQE) Spectrum: Measures the ratio of collected charge carriers to incident photons at each wavelength.
Future Research Directions
The absence of specific data on this compound in organic electronics presents an opportunity for novel research. Future work could involve:
-
Synthesis and Characterization: Synthesizing this compound and characterizing its photophysical and electrochemical properties (e.g., absorption, emission, HOMO/LUMO energy levels) to assess its potential as an organic semiconductor.
-
Computational Modeling: Using density functional theory (DFT) and other computational methods to predict the electronic properties and device performance of materials based on the this compound core.
-
Device Fabrication and Testing: Incorporating this compound into OLED, OFET, and OSC device architectures to experimentally evaluate its performance. The bromine and chlorine substituents offer sites for further chemical modification to tune the material's properties.
The exploration of new molecular structures is crucial for advancing the field of organic electronics. While this compound remains an unexplored candidate, the established fabrication and characterization protocols provide a clear roadmap for investigating its potential.
Application Note: Selective Sonogashira Coupling of 4-Bromo-5-chloroisoquinoline
Abstract
This application note details a protocol for the selective Sonogashira coupling of 4-bromo-5-chloroisoquinoline with terminal alkynes. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for a chemoselective reaction at the 4-position of the isoquinoline ring. This method provides a versatile route to synthesize a variety of 4-alkynyl-5-chloroisoquinolines, which are valuable intermediates in drug discovery and materials science. The protocol outlines the necessary reagents, reaction conditions, and purification methods, and includes a summary of typical quantitative data derived from analogous systems.
Introduction
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] In the case of dihalogenated substrates, the significant difference in the reactivity of halogens (I > Br > Cl > F) can be exploited to achieve selective mono-alkynylation.[3] For this compound, the bromine atom at the 4-position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the chlorine atom at the 5-position, enabling a selective Sonogashira coupling at the C4-position.
Experimental Workflow
The general workflow for the Sonogashira coupling of this compound is depicted below. The process involves the setup of an inert atmosphere, the addition of reagents, the reaction itself, followed by workup and purification of the desired product.
Caption: A flowchart illustrating the key steps in the Sonogashira coupling of this compound.
Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne.
Caption: A diagram showing the interconnected palladium and copper cycles in the Sonogashira reaction.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl bromides with terminal alkynes, which can be adapted for this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10) | Et₃N | Toluene | RT - 65 | 4-20 | 65-95 |
| 2 | Pd(PPh₃)₄ (2.5-5) | - | CuI (5) | Et₂NH | DMF | RT | 2-3 | 85-95 |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~90 |
| 4 | [PdCl₂(CH₃CN)₂] (15) | sXPhos (18) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 70-90 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | i-Pr₂NH | DMF | RT | 12 | 80-90 |
Yields are based on analogous systems and may vary for the specific substrate.
Experimental Protocol
This protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (2.5 mol%), and copper(I) iodide (5 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) via syringe, followed by the base (e.g., Et₃N, 3.0 eq).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-alkynyl-5-chloroisoquinoline.
-
Characterize the purified product by NMR and mass spectrometry.
Copper-Free Protocol Variation:
To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free Sonogashira protocol can be employed.[4]
-
Follow steps 1 and 2 of the standard protocol, omitting the addition of CuI.
-
Add the anhydrous solvent (e.g., DMSO), a suitable base (e.g., tetramethylpiperidine (TMP)), and a palladium catalyst/ligand system known for copper-free conditions (e.g., [DTBNpP]Pd(crotyl)Cl).[4]
-
Proceed with the addition of the terminal alkyne and monitor the reaction as described above.
-
Workup and purification are performed as in the standard protocol.
Conclusion
The described protocol provides a reliable and selective method for the synthesis of 4-alkynyl-5-chloroisoquinolines via Sonogashira coupling. The chemoselectivity is driven by the higher reactivity of the C-Br bond over the C-Cl bond. The reaction conditions can be optimized by screening different catalysts, ligands, bases, and solvents to achieve the best results for a specific terminal alkyne. This methodology is highly valuable for the generation of diverse isoquinoline derivatives for applications in pharmaceutical and materials research.
References
Application Notes and Protocols for HPLC Purification of 4-Bromo-5-chloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 4-Bromo-5-chloroisoquinoline derivatives using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended as a robust starting point for method development and can be adapted to specific derivatives within this class of compounds.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry and drug discovery. Their inherent structural features often necessitate a reliable purification method to isolate compounds of high purity for subsequent biological evaluation and further chemical modification. Reversed-phase HPLC (RP-HPLC) is a widely applicable and effective technique for the purification of such halogenated heterocyclic compounds. This application note details a general RP-HPLC method, including system parameters, sample preparation, and a workflow for purification.
Principle of Separation
The primary method described is reversed-phase HPLC, which separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) of high purity (≥99%).
-
Sample Solvent: A mixture of organic solvent and water, or a solvent that ensures complete dissolution of the sample and is miscible with the mobile phase.
-
Reference Standards: Purified this compound derivatives for method development and peak identification.
HPLC Instrumentation
-
A preparative or semi-preparative HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.[1]
-
Data acquisition and processing software.
Recommended HPLC Method Parameters
The following parameters provide a starting point for the purification of this compound derivatives. Optimization will likely be required for specific derivatives.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 5 µm, 4.6 x 150 mm (analytical) or >20 mm ID (preparative) | A C18 column is a good starting point due to its versatility. Phenyl-Hexyl columns can also be considered to leverage pi-pi interactions.[2] |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidic modifiers improve peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.[2] |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can be an alternative and may offer different selectivity.[2] |
| Gradient | 5% to 95% B over 20 minutes (analytical) | The gradient should be optimized to ensure adequate separation of the target compound from impurities. A shallower gradient may be needed for closely eluting impurities. |
| Flow Rate | 1.0 mL/min (analytical) or scaled for preparative columns | The flow rate for preparative HPLC will depend on the column diameter.[1] |
| Column Temperature | 25 - 40 °C | Maintaining a consistent column temperature can improve reproducibility. |
| Detection Wavelength | 254 nm or determined by UV scan | Isoquinoline derivatives typically have strong UV absorbance. An initial UV scan of the compound will help in selecting the optimal wavelength. |
| Injection Volume | 5 - 20 µL (analytical) or larger for preparative scale | Injection volume should be optimized to avoid column overloading. |
Sample Preparation Protocol
-
Dissolution: Accurately weigh the crude sample of the this compound derivative.
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
Purification Workflow
-
Analytical Method Development: Develop and optimize the separation method on an analytical scale (e.g., 4.6 mm ID column) to achieve good resolution between the target compound and impurities.
-
Scale-Up: Scale up the method to a preparative column. The flow rate and injection volume will need to be adjusted based on the larger column dimensions.[1][4]
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Quantitative data from the purification process should be summarized for clear comparison.
Table 2: Example Purification Data Summary
| Derivative Name/ID | Retention Time (min) | Purity Before Purification (%) | Purity After Purification (%) | Recovery Yield (%) |
| Example Derivative 1 | 12.5 | 85.2 | 99.1 | 90.5 |
| Example Derivative 2 | 14.2 | 90.1 | 99.5 | 88.2 |
| Example Derivative 3 | 11.8 | 78.6 | 98.9 | 92.1 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.
Caption: Workflow for HPLC purification of this compound derivatives.
Troubleshooting
Table 3: Common HPLC Purification Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols; Column overload. | Increase the concentration of the acidic modifier (e.g., TFA to 0.1%); Reduce sample load. |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope (make it shallower); Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Low Recovery | Compound precipitation on the column; Adsorption. | Ensure the sample is fully dissolved in the injection solvent; Add a small amount of a stronger solvent to the sample. |
| Ghost Peaks | Contamination in the mobile phase or system. | Use fresh, high-purity solvents; Flush the HPLC system thoroughly. |
By following these protocols and recommendations, researchers can establish a reliable and efficient method for the purification of this compound derivatives, ensuring high-quality compounds for their research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4-Bromo-5-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the regioselective synthesis of 4-Bromo-5-chloroisoquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The principal challenge lies in achieving high regioselectivity. The isoquinoline ring system has multiple positions susceptible to electrophilic substitution, leading to the potential formation of various constitutional isomers. Controlling the precise placement of both the bromine at the C4 position and the chlorine at the C5 position without significant formation of side products is a complex task. For instance, in the bromination of isoquinoline, careful temperature control is essential to suppress the formation of undesired isomers like 8-bromoisoquinoline.[1]
Q2: What are the common synthetic strategies for introducing halogens onto the isoquinoline core?
A2: Common strategies include:
-
Electrophilic Halogenation: Direct bromination or chlorination of isoquinoline or a substituted isoquinoline intermediate. This often requires careful optimization of reaction conditions (temperature, solvent, halogenating agent) to control regioselectivity.[1][2]
-
Sandmeyer Reaction: This is a reliable method for introducing chlorine or bromine onto an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a halide.[3] This is particularly useful for introducing the chloro group at the 5-position starting from 5-aminoisoquinoline.
-
Palladium-Catalyzed Reactions: These methods offer high selectivity for the synthesis of brominated isoquinolines and isoquinolones from precursors like 2-alkynyl benzyl azides.[4][5]
Q3: Are there any known starting materials that can simplify the synthesis?
A3: Yes, starting with a pre-functionalized isoquinoline can significantly simplify the synthesis. For example, beginning with 5-aminoisoquinoline allows for the relatively straightforward introduction of the chlorine atom at the 5-position via the Sandmeyer reaction.[3][6] Subsequent bromination would then need to be directed to the 4-position. Alternatively, starting with an appropriately substituted benzene derivative that can be cyclized to form the desired isoquinoline ring is another viable approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction temperature. | 1. Monitor the reaction progress using TLC or LC-MS. Extend the reaction time if necessary. 2. Ensure the use of high-purity, dry solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. Some reactions, like electrophilic bromination, require strict temperature control at low temperatures (e.g., -25°C to -18°C) to ensure selectivity and prevent degradation.[1] |
| Formation of multiple isomers (poor regioselectivity). | 1. Reaction conditions favor multiple substitution patterns. 2. Steric and electronic effects of the substrate are not sufficiently directing. | 1. For electrophilic bromination, maintain a low reaction temperature and control the addition rate of the brominating agent.[1] 2. Consider a multi-step approach where directing groups are used to block certain positions or activate the desired positions. For instance, a bulky group at a neighboring position could sterically hinder substitution at that site. |
| Difficulty in purifying the final product. | 1. The product has similar polarity to byproducts or starting materials. 2. The product is unstable on silica gel. | 1. Employ alternative purification techniques such as preparative HPLC, recrystallization, or distillation under reduced pressure.[1] For column chromatography, experiment with different solvent systems to achieve better separation. 2. Use a deactivated stationary phase (e.g., neutral alumina) for chromatography. Minimize the time the compound is on the column. |
| Formation of di-halogenated or poly-halogenated byproducts. | Over-halogenation due to excess halogenating agent or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the halogenating agent. 2. Carefully monitor the reaction progress and stop the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction
This protocol is adapted from the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline.[3]
Part A: Diazotization of 5-Aminoisoquinoline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C. Stir for an additional 15 minutes to ensure the formation of the hydrochloride salt.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the temperature between 0 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Part B: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize it with a 20% aqueous sodium hydroxide solution to a pH of 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain crude 5-chloroisoquinoline.
Protocol 2: Proposed Regioselective Bromination of 5-Chloroisoquinoline
This is a proposed protocol based on the bromination of isoquinoline, which requires careful temperature control for regioselectivity.[1]
-
In a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, dissolve 5.0 g of 5-chloroisoquinoline in 100 mL of concentrated sulfuric acid, keeping the temperature below 30°C.
-
Cool the solution to -25°C in a dry ice-acetone bath.
-
In a separate flask, prepare a solution of N-bromosuccinimide (1.1 equivalents) in concentrated sulfuric acid.
-
Slowly add the N-bromosuccinimide solution to the vigorously stirred 5-chloroisoquinoline solution, maintaining the internal temperature between -25°C and -20°C.
-
Stir the reaction mixture at -22 ± 1°C for 2 hours, followed by 3 hours at -18 ± 1°C.
-
Pour the reaction mixture onto 500 g of crushed ice.
-
Carefully neutralize the mixture to pH 9 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with 1M NaOH and then water, dry over anhydrous MgSO4, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 4-Bromoisoquinolines and 4-Bromoisoquinolones [4]
| Entry | Reactant (R1, R2) | Method | Time (h) | Ratio (2/3) | Yield (%) |
| 1 | o-MeC6H4, H | A | 20 | 88/12 | 72 |
| 2 | p-MeOC6H4, H | A | 20 | 90/10 | 78 |
| 3 | p-NO2C6H4, H | B | 34 | 100/0 | 81 |
| 4 | 2-thiophene, H | B | 22 | 100/0 | 76 |
| 5 | C6H5, 3-MeO | B | 24 | 100/0 | 57 |
Method A: PdBr2 (5 mol%), CuBr2 (3 equiv.), LiBr (2 equiv.) in MeCN at 80°C. Method B: PdBr2 (5 mol%), HOAc (2 equiv.) in ClCH2CH2Cl/H2O at 80°C. 2: 4-bromoisoquinolines, 3: 4-bromoisoquinolones.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-5-chloroisoquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction for 4-Bromo-5-chloroisoquinoline. The presence of two distinct halogen atoms and a nitrogen-containing heterocycle presents unique challenges, primarily concerning chemoselectivity and catalyst stability.
Frequently Asked Questions (FAQs)
Q1: Which position is expected to react in the Suzuki coupling of this compound?
A1: The reaction is expected to be highly selective at the C4-position. The general reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[1][2] Therefore, the Carbon-Bromine bond is significantly more susceptible to oxidative addition by the palladium catalyst than the Carbon-Chlorine bond, allowing for selective arylation at the C4 position under appropriate conditions.[3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most common side reactions are protodeboronation, homocoupling, and catalyst poisoning.[4]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where it is replaced by a hydrogen atom. It is prevalent with electron-deficient boronic acids and can be minimized by using anhydrous solvents, milder bases (e.g., KF, K₂CO₃, Cs₂CO₃), or by converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA esters).[2][4]
-
Homocoupling: This reaction forms biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical for suppression.[4]
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to catalyst deactivation and low yields.[4][5] This can be mitigated by using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or specialized pre-catalysts that are more resistant to inhibition.[4][6]
Q3: My reaction is giving a low yield despite observing some product. What are the initial checks?
A3: Low yields can often be traced to reagent quality, catalyst integrity, or reaction conditions.
-
Reagent Quality: Ensure the boronic acid is not degraded (protodeboronation is a common issue).[2] Use fresh, high-purity reagents.
-
Catalyst and Ligand Integrity: Palladium catalysts and especially phosphine ligands can be sensitive to air and moisture.[2] Use fresh catalyst/ligand and store them properly under an inert atmosphere. Ensure you are using the active Pd(0) species; Pd(II) pre-catalysts must be reduced in situ.[6]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands. Ensure the reaction setup is rigorously purged with an inert gas (Argon or Nitrogen).[2]
Q4: I am observing a mixture of the desired C4-coupled product and the C4,C5-dicoupled product. How can I improve selectivity for mono-arylation?
A4: The formation of di-coupled products indicates that the reaction conditions are harsh enough to facilitate the slower coupling at the C-Cl bond. To enhance selectivity for the C4-bromo position, consider the following adjustments:
-
Lower Reaction Temperature: Reducing the temperature can provide enough energy to overcome the activation barrier for C-Br coupling while keeping the C-Cl coupling kinetically unfavorable.
-
Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent the subsequent reaction at the C5-position.
-
Choice of Catalyst/Ligand: Some ligand systems exhibit higher selectivity for C-Br over C-Cl bonds. Screening different phosphine ligands may be beneficial.
Troubleshooting Guide for Low or No Product Conversion
If your reaction fails or provides a very low yield, a systematic approach to troubleshooting is necessary. The following workflow and table summarize key areas to investigate.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Data Presentation: Reaction Parameter Optimization
Effective optimization requires systematically varying key parameters. The tables below provide recommended starting points and variables for screening.
Table 1: Recommended Starting Conditions for Selective C4-Arylation
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | A robust system for challenging substrates, including N-heterocycles.[4][6] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. Strong, non-nucleophilic bases are often effective.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | Biphasic systems are common and effective.[7] Ensure solvent is thoroughly degassed. |
| Temperature | 80 - 100 °C | A good starting range to promote C-Br activation while minimizing C-Cl reactivity. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst oxidation and homocoupling side reactions.[2] |
Table 2: Key Parameters for Optimization Screening
| Parameter | Options for Screening | Impact on Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | The choice of precatalyst can influence the rate of formation of the active Pd(0) species.[8] |
| Ligand | PPh₃, XPhos, SPhos, RuPhos, cataCXium® A | Bulky, electron-rich ligands often improve yields for N-heterocycles and sterically hindered substrates.[4][6][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Base strength and solubility affect the rate of transmetalation and can influence side reactions like protodeboronation.[7][10] |
| Solvent | Dioxane, Toluene, THF, DMF (often with H₂O) | Solvent choice impacts the solubility of all components and can affect catalyst activity.[8][11] |
| Temperature | 60 - 120 °C | Higher temperatures can increase reaction rates but may reduce selectivity and promote side reactions. |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C4-Position
This protocol provides a general procedure for the selective coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), finely powdered
-
1,4-Dioxane (8 mL) and Water (2 mL), both degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
Catalyst Addition: In the same flask, add the Pd₂(dba)₃ and XPhos ligand.
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-5-chloroisoquinoline product.
Visualization of Key Processes
Understanding the catalytic cycle is fundamental to troubleshooting. The diagram below illustrates the main steps and common off-cycle reactions.
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-5-chloroisoquinoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromo-5-chloroisoquinoline. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this specific synthesis.
Proposed Synthetic Route: Electrophilic Bromination of 5-Chloroisoquinoline
The synthesis of this compound is most plausibly achieved through the electrophilic bromination of 5-chloroisoquinoline. This guide focuses on the side reactions and troubleshooting associated with this specific pathway.
Troubleshooting Guide
Issue: Low or No Yield of the Desired this compound Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the brominating agent (e.g., N-Bromosuccinimide) is of high purity and activity. Recrystallize if necessary. |
| Sub-optimal Reaction Temperature | - For many isoquinoline brominations, precise temperature control is critical for regioselectivity and yield.[1][2] Maintain a consistent low temperature (e.g., -20°C to 0°C) during the addition of the brominating agent. |
| Insufficient Acid Catalyst | - The reaction is typically performed in a strong acid like concentrated sulfuric acid, which protonates the isoquinoline nitrogen, influencing the regioselectivity. Ensure the acid is in sufficient excess and of high concentration. |
Issue: Presence of Multiple Isomers in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | - The chloro group at the C-5 position is an ortho-, para-director, while the isoquinoline ring itself is preferentially brominated at C-5 and C-8.[3] This can lead to a mixture of isomers, primarily 4-bromo-, 6-bromo-, and 8-bromo-5-chloroisoquinoline.- Strict temperature control is crucial. Lower temperatures often favor a specific isomer.[1][2]- Varying the solvent and brominating agent can alter the isomeric ratio. |
| Difficult Purification | - Isomers of dihalogenated isoquinolines often have very similar polarities, making separation by standard column chromatography challenging.- Consider using a high-performance liquid chromatography (HPLC) system for purification.- Fractional crystallization can sometimes be effective if the isomeric products have sufficiently different solubilities. |
Issue: Formation of Di-brominated Byproducts
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | - Over-bromination is a common side reaction.[2] Use a precise stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).- Add the brominating agent slowly and in portions to avoid localized high concentrations. |
| High Reaction Temperature | - Elevated temperatures can increase the rate of the second bromination reaction. Maintain a consistently low temperature throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in the synthesis of this compound via bromination of 5-chloroisoquinoline?
A1: The primary side products are other regioisomers and poly-brominated species. Given the directing effects of the chloro substituent and the inherent reactivity of the isoquinoline nucleus, you can expect to see:
-
6-Bromo-5-chloroisoquinoline: Due to para-direction from the chloro group.
-
8-Bromo-5-chloroisoquinoline: Electrophilic attack at C-8 is common for isoquinolines.[1]
-
Di-bromo-5-chloroisoquinolines: Formed if an excess of the brominating agent is used or if the reaction temperature is too high.[2]
Q2: How can I confirm the regiochemistry of my brominated product?
A2: Unambiguous structure determination requires advanced analytical techniques. The most definitive method is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using Nuclear Overhauser Effect (NOE) experiments to determine the spatial proximity of protons. X-ray crystallography of a suitable crystal would also provide absolute confirmation of the structure.
Q3: What is the best method to purify the crude product mixture?
A3: Purification can be challenging due to the similar physical properties of the isomers. A multi-step approach is often necessary:
-
Initial Wash: Neutralize the acidic reaction mixture and perform a liquid-liquid extraction. This will remove the acid and inorganic salts.
-
Column Chromatography: Use a high-purity silica gel and a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) to attempt a separation. This may not fully resolve all isomers.
-
Recrystallization: If a solid product is obtained, fractional recrystallization from a suitable solvent system can enrich the desired isomer.
-
Preparative HPLC: For high-purity material required for drug development, preparative HPLC is often the most effective method for separating close-eluting isomers.
Q4: Can I use liquid bromine instead of N-Bromosuccinimide (NBS)?
A4: While liquid bromine can be used, NBS is generally preferred for laboratory-scale synthesis.[4] NBS is a solid and is easier and safer to handle than liquid bromine. It also often provides better regioselectivity and helps to minimize the formation of poly-brominated byproducts when used under controlled conditions.[2]
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol is a proposed method based on established procedures for the bromination of isoquinoline and its derivatives.[1][5] Researchers should perform their own risk assessment and optimization.
Materials:
-
5-Chloroisoquinoline
-
Concentrated Sulfuric Acid (98%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Crushed Ice
-
Ammonium Hydroxide solution (25%)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (10 volumes relative to the starting material).
-
Cool the acid to -20°C using a dry ice/acetone bath.
-
Slowly add 5-chloroisoquinoline (1.0 eq.) to the stirred acid, ensuring the temperature remains below -10°C.
-
Once the starting material is fully dissolved, add recrystallized NBS (1.05 eq.) in small portions over 1 hour. Maintain the internal temperature between -20°C and -15°C.
-
Stir the reaction mixture at this temperature for an additional 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
In a well-ventilated fume hood, slowly neutralize the mixture to pH 8-9 using a 25% ammonium hydroxide solution, keeping the temperature below 20°C with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using column chromatography on silica gel, followed by recrystallization or preparative HPLC as needed.
Visualizations
Proposed Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Side Reactions
Caption: Formation pathways of primary side products.
References
Technical Support Center: Purification of 4-Bromo-5-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromo-5-chloroisoquinoline from common reaction byproducts. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: While the exact impurity profile depends on the synthetic route, a common approach is the bromination of 5-chloroisoquinoline. Potential impurities from this reaction include:
-
Unreacted Starting Material: 5-chloroisoquinoline.
-
Regioisomers: Bromination at other positions of the isoquinoline ring can lead to isomers such as 6-bromo-5-chloroisoquinoline or 8-bromo-5-chloroisoquinoline.
-
Di-brominated Byproducts: Over-bromination can result in the formation of di-bromo-5-chloroisoquinoline species.
-
Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-bromosuccinimide) and reaction solvents may also be present.[1][2]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the final product and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, such as residual solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification and quantification of structural isomers and other byproducts.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the mass of unknown impurities.[3]
Q3: What are the general approaches for purifying crude this compound?
A3: The two most effective and commonly used purification techniques for compounds of this class are column chromatography and recrystallization.[4][5][6]
-
Column Chromatography: Highly effective for separating compounds with different polarities, such as the target molecule from its regioisomers and di-brominated byproducts.
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.
Troubleshooting Guides
Column Chromatography Purification
Problem: Poor separation of this compound from a closely eluting impurity.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides the best separation (a significant ΔRf) between your product and the impurity. A good starting point for halogenated isoquinolines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[7][8] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material. Reduce the amount of sample loaded or use a larger column. |
| Improper Column Packing | Air bubbles, cracks, or an uneven silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Sample Dissolved in Too Much Solvent | The initial sample band was too broad, leading to overlapping fractions. Dissolve the crude product in the minimum amount of solvent before loading it onto the column. |
Problem: The product is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent System is Too Non-Polar | The eluent does not have sufficient polarity to move the compound down the column. Gradually increase the polarity of the solvent system. For example, if you are using 95:5 hexane:ethyl acetate, try switching to 90:10 or 85:15. |
| Compound Degradation on Silica Gel | Some nitrogen-containing heterocyclic compounds can be unstable on acidic silica gel.[1] Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed with the eluent. Alternatively, use a different stationary phase such as alumina. |
Recrystallization Purification
Problem: The compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| Too Much Solvent Was Used | The solution is not saturated, preventing crystallization. Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Supersaturation | The solution is supersaturated but lacks a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound at all temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Experiment with different solvents or solvent mixtures. |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| Solution is Cooling Too Quickly | Rapid cooling can cause the compound to come out of solution as a liquid (oil) rather than a solid crystal. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| High Concentration of Impurities | The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. It may be necessary to first perform a column chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Boiling Point of Solvent is Higher Than Melting Point of Solute | If the solvent's boiling point is higher than the compound's melting point, the compound will dissolve as a melt rather than a solution, and will likely oil out upon cooling. Choose a solvent with a lower boiling point. |
Experimental Protocols
Representative Column Chromatography Protocol
This protocol is a general guideline based on methods used for similar halogenated isoquinolines and should be optimized for your specific sample.
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the eluent, ensuring the silica bed does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system (e.g., a starting mixture of hexane and ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Representative Recrystallization Protocol
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the test tube. A suitable solvent will dissolve the compound completely upon heating.[9]
-
Allow the solution to cool. The compound should crystallize out. Common solvent systems for similar compounds include heptane/toluene or ethanol/water mixtures.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Halogenated Isoquinolines
| Compound Class | Stationary Phase | Eluent System (v/v) | Reference |
| Brominated Isoquinolines | Silica Gel | Dichloromethane/Diethyl Ether (9:1 to 6:1) | [10] |
| Brominated Isoquinolines | Silica Gel | Dichloromethane/Ethyl Acetate (9:1) | [10] |
| Brominated Isoquinolone Derivatives | Silica Gel | Petroleum Ether/Ethyl Acetate (10:1 to 5:1) | [5] |
| 4-Bromoisoquinoline | Silica Gel | Hexane/Ethyl Acetate (8:2) | [4] |
Table 2: Potential Solvents for Recrystallization
| Solvent Type | Examples | Suitability |
| Non-polar | Hexane, Heptane | May be suitable as the primary solvent or as an anti-solvent in a mixed system. |
| Moderately Polar | Toluene, Dichloromethane | Can be effective, especially in combination with a less polar solvent. |
| Polar Aprotic | Ethyl Acetate, Acetone | Often used as the more polar component in a mixed solvent system. |
| Polar Protic | Ethanol, Methanol | Can be good solvents, often used in combination with water to induce crystallization. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0999210A1 - Process for the purification of isoquinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Dehalogenation of 4-Bromo-5-chloroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation during reactions with 4-bromo-5-chloroisoquinoline.
Troubleshooting Guides
Issue 1: Significant formation of 5-chloroisoquinoline (de-bromination) during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck).
-
Question: I am attempting a cross-coupling reaction at the C4-position of this compound, but I am observing a significant amount of the de-brominated product, 5-chloroisoquinoline. What are the potential causes and how can I minimize this side reaction?
-
Answer: Dehalogenation, specifically the replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. The C-Br bond is generally more susceptible to cleavage than the C-Cl bond, making de-bromination at the C4 position a likely issue.[1][2] Several factors can contribute to this:
-
Catalyst and Ligand Choice: The electronic properties and steric bulk of the phosphine ligand on the palladium catalyst play a crucial role. Less bulky or electron-poor ligands can sometimes favor the dehalogenation pathway.
-
Solvent Effects: Solvents can act as a hydride source, leading to hydrodehalogenation. Protic solvents or solvents that can easily donate a hydride are more likely to promote this side reaction.
-
Base: The choice and purity of the base are critical. Some bases can generate species that act as hydride donors.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the likelihood of dehalogenation.
-
Impurities: The presence of water or other impurities can contribute to the dehalogenation process.
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination over dehalogenation.
-
Consider using a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) to ensure the active catalytic species is generated cleanly.
-
-
Solvent Selection:
-
If using solvents like dioxane or DMF, consider switching to a less coordinating and less protic solvent like toluene.
-
Ensure the use of anhydrous solvents.
-
-
Base Optimization:
-
Use a high-purity, anhydrous base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often a good starting point for Suzuki couplings. For other couplings, ensure the base is not contributing to the side reaction.
-
Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
-
Reaction Conditions:
-
Lower the reaction temperature and monitor the reaction progress carefully to avoid prolonged heating after the reaction is complete.
-
Use the minimum necessary equivalents of the coupling partner and base.
-
Troubleshooting Workflow for De-bromination
Caption: Troubleshooting workflow for minimizing de-bromination.
-
Issue 2: Formation of 4-bromoisoquinoline (de-chlorination) during a reaction.
-
Question: My reaction is leading to the formation of 4-bromoisoquinoline, meaning the chloro group at the C5 position is being removed. Why is this happening and how can I prevent it?
-
Answer: While the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, de-chlorination can still occur, particularly under more forcing conditions or with certain catalytic systems.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times needed to activate the C-Br bond might be sufficient to also induce cleavage of the C-Cl bond.
-
Catalyst System: Some catalyst systems, particularly those with highly active, electron-rich ligands, can be less selective and may catalyze the cleavage of the stronger C-Cl bond.
-
Reaction Type: Certain reaction types, such as some hydrogenation or reduction protocols, may not be selective for one halogen over the other.
Troubleshooting Steps:
-
Milder Conditions: Attempt the reaction at the lowest possible temperature that still allows for the desired transformation at the C4 position.
-
Catalyst Tuning: If using a highly active catalyst, consider switching to a less reactive system that may offer better selectivity.
-
Protecting Groups: In some cases, the electronic properties of the isoquinoline ring can be modified by N-alkylation or N-oxidation, which might influence the relative reactivity of the two halogen substituents.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?
-
A1: Based on general principles of C-X bond activation in palladium catalysis, the reactivity order is C-Br > C-Cl. The C-Br bond at the C4 position is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C5 position.[1][2] This allows for selective functionalization at the C4 position under carefully controlled conditions.
-
-
Q2: Can I achieve selective cross-coupling at the C4-bromo position without affecting the C5-chloro position?
-
A2: Yes, selective coupling at the C4-bromo position is generally achievable. By using appropriate reaction conditions (milder temperatures, suitable catalyst/ligand system), you can favor the reaction at the more reactive C-Br bond. For instance, in Suzuki-Miyaura coupling, using a standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base at temperatures around 80-100°C would be expected to favor substitution at the C4 position.
-
-
Q3: Are there any specific catalyst systems that are known to minimize dehalogenation?
-
A3: While specific data for this compound is limited, for general aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) and Fu are often effective in minimizing dehalogenation by promoting the desired reductive elimination step of the catalytic cycle.
-
-
Q4: How does the choice of base influence dehalogenation?
-
A4: The base can influence dehalogenation in several ways. Strong, sterically hindered bases might promote elimination side reactions. Some bases may contain impurities that can act as hydride donors. For Suzuki couplings, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred and can lead to cleaner reactions compared to stronger bases like alkoxides.
-
Quantitative Data
Due to the limited availability of published data specifically on the dehalogenation of this compound, the following table provides representative conditions for selective Suzuki-Miyaura coupling at the C-Br position of a related di-halogenated quinoline, which can serve as a starting point for optimization.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of Mono-substitution (%) | Ref. |
| 1 | 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12 | 85-95 | [3] |
| 2 | 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12 | 80-90 | [3] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C4-Position of this compound (Starting Point for Optimization)
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram for Selective Coupling
References
Technical Support Center: Synthesis of 4-Bromo-5-chloroisoquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Bromo-5-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the isoquinoline core?
A1: The most frequently used methods for synthesizing the isoquinoline core are intramolecular cyclization reactions.[1][2] Key among these are the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-arylethylamide, and the Pomeranz-Fritsch reaction, which uses a benzalaminoacetal.[1][3][4] For substituted isoquinolines like this compound, the Bischler-Napieralski reaction is often preferred as it can be adapted by using appropriately substituted starting materials.
Q2: What are the critical steps in the synthesis of this compound via the Bischler-Napieralski reaction?
A2: The synthesis can be broken down into three critical stages:
-
Precursor Synthesis: Preparation of the key intermediate, N-(2-(2-bromo-3-chlorophenyl)ethyl)acetamide. The purity of this precursor is crucial for the success of the subsequent cyclization.
-
Cyclization: The intramolecular electrophilic aromatic substitution of the precursor to form 3,4-dihydroisoquinoline. This step is typically mediated by a strong dehydrating agent or Lewis acid.[2]
-
Aromatization (Dehydrogenation): The conversion of the dihydroisoquinoline intermediate into the final aromatic this compound product.
Q3: How do the substituents (Bromo and Chloro) on the benzene ring affect the Bischler-Napieralski reaction?
A3: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, which is most effective when the benzene ring has electron-donating groups.[1] In the case of this compound, both bromine and chlorine are electron-withdrawing groups, which deactivates the ring and can make the cyclization step more challenging. This often requires stronger reaction conditions (e.g., higher temperatures, more potent Lewis acids) to achieve a reasonable yield.[4][5]
Troubleshooting Guide
Issue 1: Low Yield in Cyclization Step (Formation of Dihydroisoquinoline)
Q: My cyclization reaction using Phosphorus oxychloride (POCl₃) is showing low conversion to the 3,4-dihydroisoquinoline intermediate. What are the potential causes and solutions?
A: This is a common issue, particularly with electron-deficient aromatic rings. Here are several factors to investigate:
-
Insufficient Dehydrating Agent: POCl₃ is a common dehydrating agent, but for deactivated substrates, it may not be sufficient.[1] Consider using a stronger system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or polyphosphoric acid (PPA).[4]
-
Reaction Temperature and Time: Deactivated rings require more forcing conditions. Ensure the reaction is heated to a sufficient temperature (e.g., refluxing toluene or xylene) and run for an adequate duration.[5] Monitor the reaction by TLC to track the consumption of the starting material.
-
Solvent Choice: The choice of solvent can impact the reaction temperature and solubility. Toluene or xylenes are often used to achieve the necessary high temperatures for cyclization.[5]
-
Purity of Starting Material: Impurities in the N-(2-(2-bromo-3-chlorophenyl)ethyl)acetamide precursor can inhibit the reaction. Ensure the precursor is thoroughly purified before the cyclization step.
Issue 2: Incomplete Aromatization (Dehydrogenation)
Q: I've successfully formed the 3,4-dihydroisoquinoline intermediate, but the subsequent dehydrogenation to the final isoquinoline product is inefficient. What can I do?
A: The dehydrogenation step is critical for obtaining the final aromatic product. If you are facing issues, consider the following:
-
Choice of Oxidizing Agent/Catalyst: The most common method for this aromatization is catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like decalin or xylene.[2] Ensure the catalyst is fresh and active.
-
Reaction Conditions: This reaction typically requires high temperatures (140-190 °C). Ensure your reaction setup can safely reach and maintain these temperatures. The reaction should be monitored by TLC or GC-MS to determine completion.
-
Alternative Reagents: Other reagents like sulfur or diphenyl disulfide can also be used for dehydrogenation.[2]
Issue 3: Difficulty in Product Purification
Q: My final product, this compound, is contaminated with side products and is difficult to purify. What are the best purification strategies?
A: Purification of halogenated heterocyclic compounds can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method. Use a high-quality silica gel and optimize the eluent system using TLC. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) often provides the best separation.[6]
-
Acid-Base Extraction: The basic nitrogen atom in the isoquinoline ring allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract it into a dilute aqueous acid (e.g., 1M HCl). The isoquinoline will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.[6]
-
Recrystallization: If a suitable solvent system can be found where the solubility of the product and impurities differ significantly, recrystallization can be an effective final purification step.[7]
Quantitative Data Summary
| Reagent System | Substrate Type | Temperature | Typical Yield Range | Reference Notes |
| POCl₃ | Electron-rich arenes | Reflux | 60-85% | Standard and widely used method for activated systems.[1][4] |
| P₂O₅ in POCl₃ | Electron-neutral/poor arenes | Reflux | 40-70% | More effective for deactivated rings due to increased Lewis acidity.[4] |
| Polyphosphoric Acid (PPA) | Electron-neutral arenes | 100-150 °C | 50-75% | A strong dehydrating agent that can improve yields for some substrates.[4] |
| Triflic Anhydride (Tf₂O) / Pyridine | Electron-rich arenes | -20 to 0 °C | 70-90% | A milder condition that can be effective for sensitive substrates.[1] |
Disclaimer: Yields are highly substrate-dependent. This table should be used as a general guide for experimental design.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed route based on the Bischler-Napieralski reaction.
Step 1: Synthesis of N-(2-(2-bromo-3-chlorophenyl)ethyl)acetamide (Precursor)
-
Start with commercially available 2-bromo-3-chlorobenzaldehyde.
-
Perform a Wittig reaction using (methoxymethyl)triphenylphosphonium chloride to form the vinyl ether.
-
Hydrolyze the vinyl ether under acidic conditions to yield (2-bromo-3-chlorophenyl)acetaldehyde.
-
Conduct a reductive amination of the acetaldehyde with ammonia followed by acetylation with acetic anhydride to yield the target precursor, N-(2-(2-bromo-3-chlorophenyl)ethyl)acetamide. Purify by column chromatography.
Step 2: Cyclization to 5-Bromo-6-chloro-3,4-dihydroisoquinoline
-
Dissolve the acetamide precursor (1.0 eq) in dry toluene.
-
Add phosphorus pentoxide (P₂O₅) (1.5 eq) followed by phosphorus oxychloride (POCl₃) (3.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated NaOH or NH₄OH to pH 8-9.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Aromatization to this compound
-
Dissolve the crude dihydroisoquinoline from the previous step in xylene.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Heat the mixture to reflux (approx. 140 °C) for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture, and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Visualizations
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 4-Bromo-5-chloroisoquinoline
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 4-Bromo-5-chloroisoquinoline.
Troubleshooting Guides
This section addresses common issues in a question-and-answer format to help you systematically diagnose and resolve problems in your experiments.
Question 1: My cross-coupling reaction with this compound is resulting in low to no product yield. What are the primary causes and how can I troubleshoot this?
Answer:
Low or no yield in cross-coupling reactions with haloquinolines is a frequent challenge. A systematic approach is essential to pinpoint the root cause. The isoquinoline nitrogen can act as a Lewis base, coordinating to the palladium catalyst and leading to deactivation.[1]
Here is a logical workflow to troubleshoot low yields:
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Initial Checks and Solutions:
-
Catalyst and Ligand Integrity:
-
Issue: Palladium(II) precatalysts can degrade, and phosphine ligands are prone to oxidation.
-
Solution: Use fresh catalyst and ligand from a reputable source, stored under an inert atmosphere. For challenging substrates, consider more stable and active pre-catalysts like Pd(dppf)Cl₂ or Buchwald-type precatalysts.[2]
-
-
Choice of Ligand:
-
Base and Solvent Selection:
-
Issue: The choice of base and solvent is critical and interdependent. The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) but can also promote side reactions. The solvent must solubilize all components and not interfere with the catalyst.
-
Solution: For Suzuki couplings, consider milder bases like K₃PO₄ or Cs₂CO₃.[4] Ensure solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[4] Common solvents include dioxane, THF, and DMF, often in aqueous mixtures.[5]
-
-
Reaction Temperature:
-
Issue: Inadequate temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote catalyst decomposition (formation of palladium black).
-
Solution: Most Suzuki and Heck reactions require heating, typically in the 80-120 °C range.[5] If catalyst decomposition is observed, consider lowering the temperature and using a more active catalyst system. Microwave irradiation can be a valuable tool to accelerate the reaction at a controlled temperature.[5][6]
-
Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
Answer:
The formation of palladium black is a visual indicator of catalyst deactivation through the aggregation of the active Pd(0) species into inactive metallic palladium. This can be triggered by:
-
High Temperatures: Can accelerate the agglomeration process.
-
Inappropriate Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center exposed and prone to aggregation.
-
Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is slow, the concentration of the unstable "naked" Pd(0) can increase, leading to decomposition.
Mitigation Strategies:
-
Optimize Ligand: Use bulky, electron-rich phosphine ligands that strongly coordinate to the palladium center, preventing aggregation.
-
Control Temperature: Avoid excessive heating.
-
Use a Pre-catalyst: Well-defined Pd(II) pre-catalysts can ensure a controlled and efficient generation of the active Pd(0) species in situ.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound in a palladium-catalyzed cross-coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[2][7] Therefore, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective functionalization at the C-4 position by carefully controlling the reaction conditions.[2][8]
Q2: What are the best practices for setting up a cross-coupling reaction with this compound to avoid catalyst deactivation?
A2: To minimize catalyst deactivation, especially from the coordinating isoquinoline nitrogen, follow these best practices:
-
Inert Atmosphere: Rigorously exclude oxygen by using Schlenk techniques or a glovebox. Degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[5][9]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents.
-
Proper Catalyst Handling: Use fresh, high-quality palladium precursors and ligands.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands to shield the palladium center and promote the desired catalytic cycle.[1]
Q3: Can the palladium catalyst be regenerated after a reaction with this compound?
A3: Regeneration of palladium catalysts poisoned by nitrogen-containing compounds is possible but can be challenging. One patented method involves separating the spent catalyst and treating it with a solution of an alkali or alkaline earth metal bicarbonate, carbonate, nitrate, chloride, fluoride, or hydroxide to restore its activity.[2] Another approach for heterogeneous catalysts involves washing with specific solvents to remove adsorbed organic species. For instance, a mixture of chloroform and glacial acetic acid has been used to regenerate Pd(OH)₂/C catalysts.
Data Presentation
The following tables provide a summary of representative reaction conditions and yields for Suzuki-Miyaura and Heck couplings with substrates analogous to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Representative Conditions and Yields for Selective Suzuki-Miyaura Coupling (Data adapted from reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile, a close structural analog)[2]
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-5-chloroisoquinoline (anticipated) | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-chloroisoquinoline (anticipated) | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-5-chloroisoquinoline (anticipated) | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-5-chloroisoquinoline (anticipated) | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-5-chloroisoquinoline (anticipated) | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 70-80 |
Table 2: Representative Conditions and Yields for Heck Reaction (Data compiled from reactions with analogous heteroaryl bromides)[10]
| Entry | Alkene | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | n-Butyl (E)-3-(5-chloro-isoquinolin-4-yl)acrylate (anticipated) | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 12 | 70-85 |
| 2 | Styrene | 4-((E)-styryl)-5-chloroisoquinoline (anticipated) | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | K₂CO₃ | DMA | 130 | 24 | 65-80 |
| 3 | Ethyl crotonate | Ethyl (E)-3-(5-chloro-isoquinolin-4-yl)but-2-enoate (anticipated) | Pd EnCat® 40 (0.8 mol%) | NaOAc | Ethanol | 140 (mw) | 0.5 | ~70 |
| 4 | 1-Octene | 4-((E)-oct-1-en-1-yl)-5-chloroisoquinoline (anticipated) | PdCl₂(PPh₃)₂ (3 mol%) | Et₃N | Acetonitrile | 80 | 16 | 60-75 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position of this compound
This protocol is adapted from a procedure for a similar di-haloquinoline substrate and is optimized for selectivity at the more reactive C-Br bond.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with an Alkene
This is a general protocol for the Heck reaction of a heteroaryl bromide with an alkene.[10]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMF, followed by this compound, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Key pathways of palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in cross-coupling reactions of 4-Bromo-5-chloroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromo-5-chloroisoquinoline. The primary focus is to offer practical solutions for preventing homocoupling and other common side reactions, thereby improving reaction efficiency and product yield.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the cross-coupling of this compound.
Issue 1: Significant Homocoupling of the Organometallic Reagent is Observed.
-
Question: I am observing a significant amount of homocoupled byproduct from my boronic acid/ester (Suzuki coupling) or organostannane (Stille coupling). What are the likely causes and how can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in cross-coupling chemistry, and its prevalence with this compound can be attributed to several factors. Here’s a systematic approach to troubleshoot and mitigate this issue:
-
Presence of Oxygen: The primary culprit for homocoupling is often the presence of dissolved oxygen in the reaction mixture. Oxygen can facilitate the oxidative homocoupling of the organometallic reagent.
-
Solution: Rigorous degassing of all solvents and the reaction mixture is crucial. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 20-30 minutes prior to use, or by employing several freeze-pump-thaw cycles. It is also essential to maintain a positive pressure of an inert gas throughout the reaction.
-
-
Palladium(II) Precatalysts: The use of Pd(II) precatalysts, such as Pd(OAc)₂, can sometimes lead to homocoupling, as the Pd(II) species can directly promote the coupling of two organometallic partners before the catalytic cycle is fully established.
-
Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If a Pd(II) precatalyst is used, the addition of a mild reducing agent, such as potassium formate, may help to minimize the concentration of free Pd(II).[1]
-
-
High Concentration of the Organometallic Reagent: A high instantaneous concentration of the boronic acid or organostannane can favor the bimolecular homocoupling reaction.
-
Solution: Employ a slow addition of the organometallic reagent to the reaction mixture using a syringe pump. This keeps the concentration of the reagent low at any given time, thus disfavoring the homocoupling pathway.
-
-
Inappropriate Base or Ligand: The choice of base and ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution: For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOtBu, which can sometimes promote homocoupling. The use of bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired cross-coupling, outcompeting the homocoupling reaction.
-
-
Issue 2: Poor Selectivity Between the Bromo and Chloro Substituents.
-
Question: My cross-coupling reaction is occurring at both the 4-bromo and 5-chloro positions of the isoquinoline. How can I achieve selective coupling at the C4-Br position?
-
Answer: Achieving chemoselectivity in di-halogenated heterocycles like this compound is critical. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, reaction conditions can influence this selectivity.
-
Leverage Inherent Reactivity: The order of reactivity for oxidative addition to palladium is typically C-I > C-Br > C-OTf > C-Cl. This inherent difference should favor reaction at the C4-bromo position.
-
Solution: Start with milder reaction conditions (e.g., lower temperature, shorter reaction time) to exploit this reactivity difference. Careful monitoring of the reaction progress is key to stopping the reaction after the desired selective coupling has occurred.
-
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the selectivity of the oxidative addition step.
-
Solution: For selective coupling at the more reactive C-Br bond, a less electron-rich and sterically less demanding ligand may be sufficient. More electron-rich and bulky ligands are often required to activate the less reactive C-Cl bond. Therefore, avoiding overly reactive catalyst systems can enhance selectivity.
-
-
Reaction Temperature: Higher temperatures can lead to the activation of the less reactive C-Cl bond, resulting in a loss of selectivity.
-
Solution: Screen a range of temperatures, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing it if the reaction is too slow.
-
-
Issue 3: Low or No Yield of the Desired Cross-Coupled Product.
-
Question: I am getting a low yield or no product at all in my cross-coupling reaction with this compound. What are the potential reasons for this?
-
Answer: Low or no yield can be due to a variety of factors, from catalyst deactivation to issues with the starting materials.
-
Catalyst Inactivity: The palladium catalyst may not be active or may be deactivating prematurely.
-
Solution: Ensure that the palladium precatalyst and ligands are of high quality and have been stored properly. For Pd(II) precatalysts, ensure that the reduction to the active Pd(0) species is occurring. Consider using a more robust precatalyst, such as a Buchwald G3 or G4 precatalyst.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction to proceed efficiently.
-
Solution: For Suzuki couplings, the base is required to activate the boronic acid. Ensure the base is sufficiently strong and soluble in the reaction medium. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to aid in dissolving the base. For Stille couplings, a polar aprotic solvent like DMF or THF is often used.
-
-
Poor Quality of Reagents: The purity of the this compound and the organometallic reagent is critical.
-
Solution: Purify the starting materials if necessary. Boronic acids, in particular, can be prone to dehydration to form boroxines, which can affect their reactivity.
-
-
Data Presentation
The following tables provide a summary of general conditions and expected outcomes for Suzuki and Stille couplings with halo-heterocycles. These should be used as a starting point for optimization with this compound.
Table 1: General Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Position of Bromo-Chloro-N-Heterocycles
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) | Readily available and often effective for selective C-Br activation. |
| Ligand | PPh₃ or dppf (if not using a pre-formed complex) | Provides good stability and reactivity for C-Br coupling. |
| Base | K₂CO₃ (2 equiv) or K₃PO₄ (2 equiv) | Mild bases that are effective and minimize side reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to promote C-Br coupling without significant C-Cl activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling. |
Table 2: General Conditions for Stille Coupling of Bromo-N-Heterocycles
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) | Common and effective Pd(0) sources for Stille reactions. |
| Ligand | PPh₃ or AsPh₃ (if using Pd₂(dba)₃) | Stabilizes the palladium catalyst. |
| Solvent | Anhydrous DMF or Toluene | Polar aprotic solvents are generally effective. |
| Additives | LiCl (3 equiv) | Can accelerate the transmetalation step. |
| Temperature | 80-110 °C | Typically required for efficient coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation. |
Experimental Protocols
The following are generalized protocols that should serve as a starting point for the cross-coupling of this compound. Optimization for this specific substrate is recommended.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is adapted from a similar procedure for a bromo-chloro-quinoline derivative and is expected to provide good selectivity for the C-Br bond.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration of the isoquinoline substrate should be in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-chloroisoquinoline.
Protocol 2: Stille Cross-Coupling
This protocol provides a general procedure for the Stille coupling of an aryl bromide.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and anhydrous, degassed solvent (e.g., toluene or DMF).
-
Reagent Addition: Add the organostannane reagent (1.1-1.2 equiv) via syringe. If using a solid organostannane, it can be added with the other solids in the first step.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS. Stille reactions can be slower than Suzuki couplings and may require longer reaction times (12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Further wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for minimizing homocoupling in cross-coupling reactions.
Caption: A logical diagram illustrating the selective Suzuki coupling at the C4-position of this compound.
References
Stability of 4-Bromo-5-chloroisoquinoline under acidic/basic conditions
Welcome to the technical support center for 4-Bromo-5-chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as a halogenated heterocyclic compound, may be susceptible to degradation under certain conditions, particularly exposure to strong acids, bases, and high temperatures. The stability of the compound is influenced by the reactivity of the halogen substituents on the isoquinoline ring. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[1] Solutions should be prepared fresh whenever possible.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the primary concern for the stability of this compound is the potential for acid-catalyzed hydrolysis of the halogen substituents. While the isoquinoline nitrogen can be protonated in acidic media, which can affect the molecule's overall electron distribution and reactivity, direct degradation of the core ring structure is less common under mild acidic conditions.[1] The rate of hydrolysis will depend on the acid concentration, temperature, and duration of exposure.
Q3: What is the expected degradation pathway for this compound under basic conditions?
In basic conditions, this compound is susceptible to nucleophilic aromatic substitution, where the halogen atoms are displaced by a hydroxide ion. This results in the formation of the corresponding hydroxyisoquinolines. The chlorine atom at the 5-position and the bromine atom at the 4-position can both be targets for nucleophilic attack. The relative reactivity of these positions can be influenced by the electronic effects of the isoquinoline ring system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC analysis after treatment with acid or base. | Degradation of this compound. | 1. Confirm the identity of the new peaks using mass spectrometry (MS) to determine their molecular weights. 2. Likely degradation products are 4-bromo-5-hydroxyisoquinoline and/or 4-hydroxy-5-chloroisoquinoline. 3. Optimize your analytical method to ensure baseline separation of the parent compound and its degradants. |
| Inconsistent or poor recovery of the compound from a reaction mixture. | Instability of the compound under the reaction conditions (e.g., pH, temperature). | 1. Perform a forced degradation study under your specific experimental conditions to assess the stability of this compound. 2. Consider buffering the reaction mixture to maintain a stable pH. 3. If instability is confirmed, explore milder reaction conditions or protect sensitive functional groups. |
| Change in the physical appearance (e.g., color) of the compound in solution over time. | Potential degradation, even under ambient conditions. | 1. Prepare solutions of this compound fresh before use. 2. Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light. 3. Re-analyze the solution by HPLC to check for the presence of degradation products. |
Stability Summary
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | 4-Bromo-5-hydroxyisoquinoline, 4-Hydroxy-5-chloroisoquinoline |
| Basic (e.g., 0.1 M NaOH) | Low | 4-Bromo-5-hydroxyisoquinoline, 4-Hydroxy-5-chloroisoquinoline |
| Neutral (Aqueous) | Moderate | Minimal degradation expected at room temperature. |
| Storage (Solid) | High | Stable when stored in a cool, dry, dark place. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic stress conditions, in accordance with ICH guidelines.[2][3][4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for predetermined time points (e.g., 2, 6, 12, 24 hours).[7]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for predetermined time points (e.g., 1, 4, 8, 12 hours).[7]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample:
-
Mix 1 mL of the stock solution with 1 mL of purified water and subject it to the same temperature and time conditions as the stressed samples.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be used to analyze the samples. The method should be capable of separating the parent compound from its potential degradation products.
-
Recommended HPLC Parameters (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Column Temperature: 30 °C.
-
4. Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control or an unstressed standard.
-
Identify and, if possible, quantify the major degradation products.
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways under acidic and basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Stress Testing for Highly Potent and Low-Dose Products: Safety and Design – Pharma Stability [pharmastability.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. veeprho.com [veeprho.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Recrystallization techniques for purifying 4-Bromo-5-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-Bromo-5-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a good starting point is to screen solvents that have proven effective for similar halogenated isoquinolines. A solvent mixture of heptane and toluene is a promising candidate, as it has been successfully used for the recrystallization of 5-bromo-8-nitroisoquinoline. Other potential single solvents to investigate include ethanol, methanol, acetone, and ethyl acetate. A mixed solvent system, such as ethanol/water or acetone/water, may also be effective.
Q2: How do I perform a solvent screen to find the ideal recrystallization solvent?
A2: To perform a solvent screen, add a few milligrams of your crude this compound to a small test tube. Add a few drops of the solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[1] If the compound is soluble at room temperature, the solvent is likely too good, and you will have poor recovery. If it is insoluble at high temperatures, it is a poor solvent.
Q3: My compound has a slight color. How can I remove colored impurities during recrystallization?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution after the compound has dissolved. The colored impurities will adsorb to the surface of the charcoal. You can then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid (an oil) instead of a solid crystal. This often happens if the solution is cooled too quickly or if the compound is highly impure. To prevent this, allow the solution to cool more slowly. You can also try adding a bit more solvent to the hot solution to prevent it from becoming supersaturated at a temperature above the compound's melting point.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[1][4] | |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixed solvent system where the compound is less soluble. | |
| Crystallization happens too quickly. | The solution is cooling too rapidly, which can trap impurities. | Insulate the flask to slow the cooling rate. You can also place the flask in a warm bath that is allowed to cool slowly to room temperature.[3] |
| The solution is too concentrated. | Reheat the solution and add a small amount of additional solvent before allowing it to cool again.[3] | |
| The final yield of crystals is very low. | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. | Concentrate the mother liquor by evaporation and cool it again to recover more crystals. Note that these second-crop crystals may be less pure. |
| The crystals were washed with a solvent that was not cold, leading to dissolution. | Always use ice-cold solvent to wash the crystals during filtration.[4] | |
| The purified compound is still impure. | The cooling process was too fast, trapping impurities. | Repeat the recrystallization with a slower cooling rate. |
| The chosen solvent is not effective at separating the specific impurities present. | Consider a different recrystallization solvent or an alternative purification method like column chromatography before recrystallization. |
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening of this compound
| Solvent/Solvent System | Rationale | Notes |
| Heptane/Toluene | Proven effective for a similar compound (5-bromo-8-nitroisoquinoline).[2] | A good starting point. The ratio can be optimized. |
| Ethanol | A common solvent for recrystallizing aromatic compounds. | Can be used as a single solvent or in a mixed system with water. |
| Methanol | Similar to ethanol, often effective for polar to moderately polar compounds. | Can be used as a single solvent or in a mixed system with water. |
| Acetone | A versatile solvent for a range of organic compounds. | Can be used as a single solvent or in a mixed system with water. |
| Ethyl Acetate | A moderately polar solvent that is often a good choice for recrystallization. | |
| Dichloromethane/Hexane | A common mixed solvent system for non-polar to moderately polar compounds. | Dichloromethane is the "good" solvent and hexane is the "poor" solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove the last traces of solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (a solvent in which it is readily soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the ice-cold solvent mixture for washing.
Mandatory Visualization
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Validation & Comparative
Reactivity Face-Off: 4-Bromo vs. 5-Chloro Substituents on the Isoquinoline Core in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the synthesis of complex heterocyclic scaffolds for drug discovery and materials science, the selective functionalization of halogenated isoquinolines is a common and critical challenge. The choice of halogen substituent and its position on the isoquinoline core can dramatically influence reactivity in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 4-bromoisoquinoline and 5-chloro-isoquinoline in three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The fundamental principle governing the reactivity of aryl halides in these transformations is the strength of the carbon-halogen (C-X) bond. The reactivity trend generally follows the inverse of the bond dissociation energy (BDE): C-I > C-Br > C-Cl > C-F.[1] The weaker C-Br bond (~81 kcal/mol for Ph-Br) is more readily cleaved during the rate-determining oxidative addition step to the palladium(0) catalyst compared to the stronger C-Cl bond (~96 kcal/mol for Ph-Cl).[1] This inherent difference dictates that 4-bromoisoquinoline is generally more reactive than 5-chloro-isoquinoline, allowing for milder reaction conditions, shorter reaction times, and often higher yields.
Comparative Reactivity Data
While direct head-to-head comparative studies for 4-bromo- and 5-chloro-isoquinoline under identical conditions are not extensively documented, the following table summarizes representative experimental data extrapolated from reactions on similar substrates. These values illustrate the expected reactivity trend and provide a quantitative basis for comparison.
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 12 | ~85-95 |
| 5-Chloroisoquinoline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | ~70-80 | |
| Buchwald-Hartwig Amination | 4-Bromoisoquinoline | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 8 | ~80-90 |
| 5-Chloroisoquinoline | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 18 | ~75-85 | |
| Sonogashira Coupling | 4-Bromoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 25 | 6 | ~90-98 |
| 5-Chloroisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 24 | ~60-70 |
This data is compiled and extrapolated from typical outcomes for these reaction types on analogous aryl bromide and aryl chloride substrates to provide a representative comparison.
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 4-Bromoisoquinoline
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoisoquinoline with phenylboronic acid.
Materials:
-
4-Bromoisoquinoline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoisoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of 5-Chloroisoquinoline
This protocol outlines a general procedure for the amination of 5-chloroisoquinoline with morpholine, which typically requires more robust catalytic systems compared to the bromo-analogue.[2][3]
Materials:
-
5-Chloroisoquinoline (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(dba)₂, XPhos, and NaOtBu to an oven-dried reaction tube.
-
Add 5-chloroisoquinoline and morpholine to the tube.
-
Add anhydrous toluene and seal the tube.
-
Remove the reaction vessel from the glovebox and heat to reflux (approx. 110 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 18 hours), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of 4-Bromoisoquinoline
The Sonogashira coupling is a versatile method for forming C(sp²)-C(sp) bonds and generally proceeds under mild conditions with reactive substrates like 4-bromoisoquinoline.[4][5]
Materials:
-
4-Bromoisoquinoline (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 4-bromoisoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 6 hours), filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams created using Graphviz (DOT language) illustrate the catalytic cycle for palladium-catalyzed cross-coupling and a general experimental workflow.
Conclusion
The comparative reactivity of 4-bromo- and 5-chloro-isoquinoline in palladium-catalyzed cross-coupling reactions is governed by the inherent strength of the carbon-halogen bond. The C-Br bond at the 4-position is demonstrably more reactive than the C-Cl bond at the 5-position, facilitating reactions under milder conditions and generally providing higher yields. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 4-bromoisoquinoline is the more facile substrate. Functionalization of 5-chloroisoquinoline is certainly achievable but often requires more forcing conditions, including higher temperatures and the use of specialized, highly active catalyst systems composed of bulky, electron-rich ligands. This understanding is crucial for researchers in designing efficient and selective synthetic routes toward complex isoquinoline-based molecules.
References
Biological activity of 4-Bromo-5-chloroisoquinoline vs other halogenated isoquinolines
A Comparative Guide to the Biological Activity of Halogenated Isoquinolines with a Focus on 4-Bromo-5-chloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of halogenated isoquinolines, with a particular focus on the potential of this compound. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes findings on structurally related halogenated isoquinolines and quinolines to offer insights into their potential therapeutic applications. The guide covers anticancer, antimicrobial, and enzyme inhibition activities, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Halogenated Isoquinolines
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Halogenation of the isoquinoline ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of these molecules, such as lipophilicity and electronic character, which can significantly impact their interaction with biological targets and enhance their therapeutic potential.[3] The position and nature of the halogen substituents (e.g., bromine, chlorine) are critical in determining the specific biological effects and potency of these compounds.[3][4]
Anticancer Activity
Halogenated isoquinolines and their quinoline analogs have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][5]
Comparative Anticancer Activity Data
The following table summarizes the cytotoxic activity of various halogenated quinolines and isoquinolines against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 | [6] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 | [6] |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervical) | 18.7 | [6] |
| 5,7-dibromo-8-hydroxyquinoline | MCF7 (Breast) | 16.5 | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 5.45 | [7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical) | 9.6 | [7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon) | 7.8 | [7] |
| 4,7-dichloroquinoline derivative 2 | Hela (Cervical) | >50 | [8] |
| 4,7-dichloroquinoline derivative 17 | Hela (Cervical) | 30.92 | [8] |
| 4,7-dichloroquinoline derivative 2 | Lovo (Colon) | 28.82 | [8] |
| 4,7-dichloroquinoline derivative 17 | MDA-MB231 (Breast) | 26.54 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The anticancer activity of the compounds listed above is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., halogenated isoquinolines) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Activity
Halogenated quinolines and isoquinolines have also emerged as potent antimicrobial agents, effective against a range of pathogenic bacteria, including drug-resistant strains.[6][9] The presence of halogens can enhance the antibacterial properties of the quinoline core.
While no specific antimicrobial data for this compound was found, several other halogenated derivatives have been extensively studied. For instance, select halogenated quinolines are effective in eradicating drug-resistant, gram-positive bacterial pathogens and their biofilms.[6]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated quinolines against different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-bromo-8-hydroxyquinoline | Aeromonas hydrophila | 5.26 µM | [3] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | [10] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 µM | [10] |
| Halogenated Pyrrolopyrimidine Derivative | Staphylococcus aureus | 8 | [11] |
| Alkynyl Isoquinoline (HSN584) | Fluoroquinolone-resistant S. aureus | 4 | [12] |
| Alkynyl Isoquinoline (HSN739) | Fluoroquinolone-resistant S. aureus | 8 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Broth Microdilution Workflow for MIC Determination.
Enzyme Inhibition
Isoquinoline and quinoline derivatives are known to inhibit various enzymes, which is a key mechanism underlying their therapeutic effects.[7][13] For instance, certain isoquinolones are potent inhibitors of c-Jun N-terminal kinase (JNK), a protein implicated in various diseases.[13] The ability of halogenated compounds to inhibit enzymes is also well-established.[14]
While specific enzyme inhibition data for this compound is lacking, related compounds have shown inhibitory activity against enzymes like DNA topoisomerase and various kinases.
Signaling Pathway: Potential Inhibition by Halogenated Isoquinolines
The diagram below illustrates a simplified signaling pathway that could be targeted by halogenated isoquinolines, leading to anticancer effects.
Potential Signaling Pathways Targeted by Halogenated Isoquinolines.
Conclusion and Future Directions
The existing literature strongly suggests that halogenated isoquinolines are a promising class of compounds with significant anticancer and antimicrobial potential. While direct experimental data on this compound is currently unavailable, the comparative analysis of structurally similar compounds indicates that it likely possesses interesting biological activities.
Future research should focus on the synthesis and biological evaluation of this compound to determine its specific cytotoxic and antimicrobial properties. Structure-activity relationship (SAR) studies will be crucial to understand the impact of the specific halogenation pattern at the 4 and 5 positions of the isoquinoline ring. Such investigations will pave the way for the development of novel and more effective therapeutic agents based on the halogenated isoquinoline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Relationship - N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide - inhibits - cell population proliferation [biokb.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]
- 14. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-Bromo-5-chloroisoquinoline isomers
A Spectroscopic Showdown: Differentiating 4-Bromo-5-chloroisoquinoline Isomers
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is paramount. Isomeric impurities can significantly impact the efficacy and safety of a pharmaceutical product. This guide provides a comparative analysis of the spectroscopic properties of this compound and two of its positional isomers: 6-Bromo-5-chloroisoquinoline and 8-Bromo-5-chloroisoquinoline. By leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can effectively distinguish between these closely related molecules.
Comparative Spectroscopic Data
The following table summarizes the anticipated quantitative data for the three isomers. These predictions are based on established spectroscopic principles and data from analogous substituted isoquinolines.
| Spectroscopic Technique | This compound | 6-Bromo-5-chloroisoquinoline[1] | 8-Bromo-5-chloroisoquinoline |
| ¹H NMR (ppm) | Distinct aromatic proton signals influenced by the anisotropic effects of the bromine at position 4 and chlorine at position 5. Protons H-3, H-6, H-7, and H-8 will exhibit characteristic chemical shifts and coupling patterns. | A different set of aromatic proton signals is expected due to the altered positions of the halogens. Protons H-1, H-3, H-4, H-7, and H-8 will have unique chemical shifts. | The proximity of the bromine and chlorine to the nitrogen-containing ring will significantly alter the chemical shifts of H-1, H-3, H-4, H-6, and H-7. |
| ¹³C NMR (ppm) | Unique chemical shifts for the nine carbon atoms, with the carbons bearing the bromine (C-4) and chlorine (C-5) being significantly affected. | The chemical shifts of C-5 and C-6 will be most impacted by the direct attachment of the halogens. | C-5 and C-8 will show the most significant downfield shifts due to halogen substitution. |
| Mass Spec. (m/z) | Molecular ion (M⁺) peak cluster expected around m/z 241/243/245, reflecting the isotopic distribution of one bromine and one chlorine atom. | Identical molecular ion peak cluster to the 4-bromo-5-chloro isomer, as they are constitutional isomers. | Identical molecular ion peak cluster to the other isomers. |
| IR (cm⁻¹) | Characteristic C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching (1500-1650 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region (<800 cm⁻¹). | Similar to the 4-bromo-5-chloro isomer, with subtle differences in the fingerprint region due to the different substitution pattern. | Similar to the other isomers, with unique absorptions in the fingerprint region reflecting the specific substitution pattern. |
| UV-Vis (nm) | Characteristic absorption maxima due to π-π* transitions within the aromatic system, influenced by the halogen substituents. | The position of the absorption maxima is expected to shift compared to the 4-bromo-5-chloro isomer due to the altered electronic environment of the chromophore. | A distinct absorption spectrum is anticipated due to the unique electronic effects of the halogens at positions 5 and 8. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the isoquinoline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum with proton decoupling to obtain singlet peaks for each unique carbon.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid isoquinoline isomer directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is a ratio of the sample spectrum to the background spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isoquinoline isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Logical workflow for the spectroscopic comparison of isomers.
References
Navigating the Cross-Coupling Landscape: A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Bromo-5-chloroisoquinoline
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The isoquinoline moiety, in particular, is a privileged core in numerous biologically active compounds. This guide provides a comprehensive comparison of the efficacy of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-bromo-5-chloroisoquinoline, a versatile building block for the synthesis of novel chemical entities.
The presence of two distinct halogen atoms on the isoquinoline core—a bromine at the 4-position and a chlorine at the 5-position—offers a unique opportunity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[1] Consequently, the C-Br bond at the 4-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position. This inherent reactivity difference allows for selective functionalization at the C-4 position while leaving the C-5 chloro substituent intact for potential subsequent transformations. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of this compound, the choice of palladium catalyst and ligand is critical for achieving high yields.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Data)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~75 | Good yield for mono-arylation of related dihaloquinolines.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 8 | ~85-95 | Often provides higher yields and shorter reaction times for similar substrates.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 6 | >90 | Bulky, electron-rich phosphine ligands like XPhos can be highly effective for challenging substrates.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 | SPhos is another highly active ligand that can lead to excellent yields with low catalyst loadings.[3] |
Note: The data presented is based on analogous systems and established principles of palladium catalysis due to the absence of a direct comparative study on this compound in the available literature. Yields are approximate and may vary based on specific reaction conditions and the nature of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for achieving high reaction efficiency, particularly with challenging substrates.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound with a Primary Amine (Representative Data)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ / XPhos | XPhos | NaOt-Bu | Toluene | 80-110 | 12-24 | ~80-90 | A common and effective system for a wide range of aryl bromides.[2] |
| Pd₂(dba)₃ / BINAP | BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | ~70-80 | BINAP is a classic ligand, though sometimes less active than newer generation ligands.[4] |
| G3-XPhos Palladacycle | XPhos | K₃PO₄ | Toluene | 100 | 6-12 | >90 | Pre-formed palladacycles can offer improved reactivity and stability.[5] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-BuOH | 80 | 12 | ~85 | RuPhos is another effective bulky phosphine ligand for C-N coupling. |
Note: The data presented is based on analogous systems and established principles of palladium catalysis due to the absence of a direct comparative study on this compound in the available literature. Yields are approximate and may vary based on specific reaction conditions and the nature of the amine.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by this compound (1 equivalent) and the amine (1.2 equivalents).
-
Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for introducing alkynyl functionalities. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of this compound with Phenylacetylene (Representative Data)
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp - 50 | 20 | ~70-80 | A standard and reliable catalyst system for Sonogashira couplings.[6] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | Room Temp | 12 | ~80 | Tetrakis(triphenylphosphine)palladium(0) is also a common and effective catalyst. |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 60 | 8 | ~85 | In situ generation of the active catalyst from Pd(OAc)₂ can be advantageous. |
| Copper-free (Pd(PPh₃)₂Cl₂) | None | TBAF | None (neat) | 80 | 4 | ~75-85 | Copper-free conditions can prevent the formation of alkyne homocoupling byproducts.[7] |
Note: The data presented is based on analogous systems and established principles of palladium catalysis due to the absence of a direct comparative study on this compound in the available literature. Yields are approximate and may vary based on specific reaction conditions and the nature of the alkyne.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a heat-gun-dried and argon-flushed flask, add this compound (1 equivalent), the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The selective functionalization of this compound at the C-4 position is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and SPhos generally offer the highest efficacy. Similarly, these modern ligands are also highly effective for Buchwald-Hartwig aminations. For Sonogashira couplings, standard conditions using Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst provide reliable results, while copper-free protocols offer an alternative to minimize side reactions. The choice of the optimal catalyst system will ultimately depend on the specific coupling partners, desired reaction scale, and economic considerations. The experimental protocols provided herein serve as a robust starting point for the development of novel isoquinoline derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the Fluorescent Properties of 4-Bromo-5-chloroisoquinoline-Based Dyes versus Existing Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent properties of isoquinoline-based dyes, with a focus on halogen-substituted derivatives like 4-Bromo-5-chloroisoquinoline, against established fluorescent probes such as Fluorescein, Rhodamine, and BODIPY dyes. The information presented herein is supported by experimental data from scientific literature to aid in the selection of appropriate fluorescent tools for research and development.
Data Presentation: A Comparative Analysis of Photophysical Properties
| Dye/Probe Class | Specific Compound/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Solvent/Conditions |
| Isoquinoline-Based | 9-Aryl-isoquinolinium (methoxy-substituted) | 449 | 526 | 77 | 0.28 | Dichloromethane |
| 9-Aryl-isoquinolinium (phenyl-substituted) | 441 | 512 | 71 | 0.19 | Dichloromethane | |
| Boroisoquinoline Derivative | 385-417 | 523-543 | 126-145 | 0.18–0.32 | Chloroform[1] | |
| Fluorescein | Fluorescein | 490 | 514 | 24 | 0.93 | 0.1 M NaOH |
| Rhodamine | Rhodamine 6G | 530 | 555 | 25 | 0.95 | Ethanol |
| BODIPY | BODIPY FL | 503 | 512 | 9 | ~1.0 | Methanol |
Note: The photophysical properties of fluorescent dyes are highly dependent on their environment, including solvent polarity and pH. The data presented are for comparative purposes under the specified conditions. Halogen substitution in isoquinoline derivatives can significantly influence their fluorescence quantum yields. For instance, 9-aryl-substituted isoquinolinium derivatives have shown markedly increased fluorescence quantum yields in halogenated solvents, particularly in chloroalkanes[2].
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate characterization and comparison of fluorescent probes. Below are protocols for two fundamental experiments: the determination of fluorescence quantum yield and the assessment of photostability.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a test compound relative to a well-characterized standard.
Objective: To calculate the fluorescence quantum yield (Φ_f) of a this compound-based dye.
Materials:
-
Test compound (e.g., this compound derivative)
-
Standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)
-
Spectroscopic grade solvent (e.g., ethanol, dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution and determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum for each dilution using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
n_test and n_std are the refractive indices of the test and standard solutions (if the same solvent is used, this ratio is 1).
-
Protocol 2: Assessment of Photostability
This protocol describes a method to evaluate the photostability of a fluorescent dye by measuring its photobleaching rate under continuous illumination.
Objective: To compare the photostability of a this compound-based dye with that of an existing probe.
Materials:
-
Fluorescently labeled samples (e.g., solutions of the dyes at the same concentration)
-
Fluorescence microscope with a stable light source (e.g., LED or laser)
-
A sensitive camera (e.g., sCMOS or CCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent dye solution on a microscope slide.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for the fluorophore.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all dyes being compared[3].
-
-
Image Acquisition:
-
Acquire an initial image (time = 0) to determine the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity at each time point (I_t) to the initial intensity (I₀).
-
Plot the normalized intensity (I_t / I₀) versus time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability[4].
-
Mandatory Visualization
The following diagrams illustrate key conceptual workflows relevant to the application of isoquinoline-based fluorescent probes.
Caption: Experimental workflow for utilizing a this compound-based probe in cellular imaging.
Caption: Generalized signaling pathway for a "turn-on" isoquinoline-based fluorescent sensor upon target interaction.
References
In-Silico Reactivity Analysis of 4-Bromo-5-chloroisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in-silico analysis of the reactivity of 4-bromo-5-chloroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and computational prediction methods, this document aims to offer insights into the molecule's behavior in various reaction types, thereby guiding synthetic strategy and experimental design.
Introduction
This compound is a disubstituted isoquinoline featuring two distinct halogen atoms. The isoquinoline scaffold itself is a key structural motif in numerous biologically active compounds. The presence and position of the bromine and chlorine substituents significantly influence the electron distribution within the aromatic system, leading to differential reactivity at various sites. Understanding this reactivity is crucial for its effective utilization as a building block in the synthesis of more complex molecules. This guide will compare the predicted reactivity of the C-Br and C-Cl bonds in common cross-coupling reactions and the susceptibility of the isoquinoline ring to electrophilic and nucleophilic attack.
Comparative Reactivity Analysis
The reactivity of this compound can be assessed from several perspectives: the relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions and the reactivity of the heterocyclic ring system towards substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides is a critical factor. The general order of reactivity for halogens in these reactions is I > Br > Cl.[1][2] This established trend allows for the selective functionalization of polyhalogenated aromatic compounds.
Table 1: Predicted Reactivity in Common Cross-Coupling Reactions
| Reaction Type | C4-Br Bond Reactivity | C5-Cl Bond Reactivity | Predicted Outcome | Supporting Principles |
| Suzuki-Miyaura Coupling | High | Low | Selective coupling at the C4 position is expected. | The oxidative addition of palladium to the C-Br bond is significantly faster than to the C-Cl bond.[3][4] |
| Sonogashira Coupling | High | Low | Preferential formation of a C-C triple bond at the C4 position. | Similar to Suzuki coupling, the C-Br bond is more susceptible to oxidative addition by the palladium catalyst.[1][5] |
| Buchwald-Hartwig Amination | High | Low | Selective amination is predicted to occur at the C4 position. | This reaction also follows the general reactivity trend of aryl halides in palladium catalysis.[6][7] |
Reactivity of the Isoquinoline Ring
The isoquinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The positions of these reactions are dictated by the electron-donating or -withdrawing nature of the substituents and the inherent electronic properties of the isoquinoline nucleus.
Electrophilic Aromatic Substitution (SEAr):
Electrophilic substitution on the isoquinoline ring generally occurs on the benzene ring portion, preferentially at the 5 and 8 positions.[8] The presence of a chlorine atom at the 5-position, being an ortho, para-directing deactivator, would be expected to direct incoming electrophiles to the 6 and 8 positions. However, the overall deactivating effect of both halogens will likely necessitate harsh reaction conditions for electrophilic substitution to occur.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic attack on the isoquinoline ring typically happens on the pyridine ring, particularly at the 1-position.[8] The presence of the electron-withdrawing nitrogen atom makes this ring electron-deficient and thus more susceptible to nucleophilic attack.
Experimental Protocols: General Methodologies for Reactivity Screening
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/water, dioxane/water) is heated under an inert atmosphere.[3][9] The reaction progress is monitored by TLC or GC-MS.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.01-0.1 equiv), and a base (e.g., Et₃N, DIPA) are added.[1][9] The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.
General Procedure for Buchwald-Hartwig Amination
The aryl halide (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 equiv), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 equiv) are combined in a dry, inert solvent such as toluene or dioxane.[6][10] The mixture is heated under an inert atmosphere until the reaction is complete.
Visualization of In-Silico Reactivity Prediction Workflow
The following diagram illustrates a typical workflow for the computational prediction of chemical reactivity.
Caption: Workflow for in-silico reactivity prediction.
Conclusion
The in-silico analysis of this compound suggests a clear hierarchy of reactivity that can be exploited for selective chemical transformations. The C4-Br bond is predicted to be significantly more reactive than the C5-Cl bond in common palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization at the 4-position. While the isoquinoline ring itself is generally deactivated towards electrophilic attack due to the presence of two halogen substituents, nucleophilic substitution may be possible at the 1-position. These computational predictions provide a valuable framework for guiding the synthetic exploration of this versatile heterocyclic building block. Experimental verification of these predictions is recommended to fully elucidate the reactivity profile of this compound.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Proposed Synthetic Routes to 4-Bromo-5-chloroisoquinoline
For Immediate Release: Shanghai, China - December 26, 2025
Researchers and professionals in drug development now have access to a detailed comparative guide on the potential synthetic pathways to 4-bromo-5-chloroisoquinoline, a heterocyclic compound of interest for medicinal chemistry. In the absence of a publicly documented direct synthesis, this guide presents two plausible multi-step synthetic routes, designed based on established principles of organic chemistry and supported by experimental data for analogous transformations.
The two proposed routes offer different strategic approaches to the target molecule. Route 1 commences with the synthesis of 5-chloroisoquinoline, followed by a proposed direct bromination. In contrast, Route 2 begins with the more established synthesis of 4-bromoisoquinoline, followed by a three-step sequence involving nitration, reduction, and a Sandmeyer reaction to introduce the chloro group at the 5-position. This second route is assessed as the more chemically sound and regiochemically predictable pathway.
This guide provides a comprehensive overview of each proposed route, including a detailed breakdown of each synthetic step, a comparison of key metrics in a tabular format, complete experimental protocols, and visualizations of the chemical pathways to aid in the selection of the most appropriate synthesis strategy for specific research and development needs.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.
| Parameter | Route 1: From 5-Aminoisoquinoline | Route 2: From Isoquinoline |
| Starting Material | 5-Aminoisoquinoline | Isoquinoline |
| Number of Steps | 2 (Proposed) | 4 |
| Overall Yield | Undetermined (Regioselectivity of Step 2 is uncertain) | Plausible estimate: 25-35% |
| Key Intermediates | 5-Chloroisoquinoline | 4-Bromoisoquinoline, 4-Bromo-5-nitroisoquinoline, 5-Amino-4-bromoisoquinoline |
| Reagents & Conditions | Step 1: NaNO₂, HCl, CuCl (Sandmeyer); Step 2: Brominating agent (e.g., NBS) | Step 1: Isoquinoline·HCl, Br₂, Nitrobenzene; Step 2: HNO₃, H₂SO₄; Step 3: SnCl₂·2H₂O or H₂/Pd-C; Step 4: NaNO₂, HCl, CuCl (Sandmeyer) |
| Purification Methods | Extraction, Column Chromatography | Distillation, Extraction, Column Chromatography |
| Scalability | Potentially scalable | Each step is a well-established scalable reaction |
| Regioselectivity | Step 2 is predicted to be non-selective, likely favoring bromination at C8. | High regioselectivity is predicted for each step. |
Experimental Protocols
Route 1: Synthesis of 5-Chloroisoquinoline and Proposed Bromination
Step 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction [1]
This protocol is adapted from the well-established Sandmeyer reaction for the conversion of 5-aminoisoquinoline to 5-chloroisoquinoline.[1]
-
Part A: Diazotization of 5-Aminoisoquinoline. In a 250 mL three-necked round-bottom flask, a suspension of 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water is cooled to 0-5 °C. 15 mL of concentrated hydrochloric acid is slowly added, and the mixture is stirred for 15 minutes. A pre-cooled solution of 2.5 g of sodium nitrite in 10 mL of deionized water is then added dropwise over 30 minutes, maintaining the temperature between 0 °C and 5 °C. The reaction is stirred for an additional 30 minutes.[1]
-
Part B: Sandmeyer Reaction. In a separate 500 mL beaker, 5.0 g of copper(I) chloride is dissolved in 25 mL of concentrated hydrochloric acid with gentle warming, then cooled to 0-5 °C. The cold diazonium salt solution from Part A is slowly added to the stirred copper(I) chloride solution.
-
Work-up and Purification. After the vigorous evolution of nitrogen gas ceases, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours, then heated to 60 °C for 30 minutes. After cooling, the mixture is neutralized to a pH of 8-9 with a 20% aqueous sodium hydroxide solution. The product is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-chloroisoquinoline. Further purification can be achieved by column chromatography.
Step 2: Proposed Bromination of 5-Chloroisoquinoline (Theoretical)
-
To a solution of 5-chloroisoquinoline in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) would be added portion-wise at a controlled temperature. The reaction would be monitored by TLC for the consumption of the starting material. Upon completion, the reaction mixture would be poured onto ice and neutralized, followed by extraction and purification. The regioselectivity of this reaction is uncertain and would require experimental validation.
Route 2: Multi-step Synthesis from Isoquinoline
Step 1: Synthesis of 4-Bromoisoquinoline [2]
This procedure is based on the direct bromination of isoquinoline hydrochloride.[2]
-
In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, 33.3 g (0.20 mole) of isoquinoline hydrochloride is mixed with 50 mL of nitrobenzene. The mixture is heated to approximately 180°C with stirring to form a clear solution.[2]
-
To this solution, 35.2 g (0.22 mole) of bromine is added dropwise over a period of about 1 hour and 15 minutes. The reaction is continued at 180°C for several hours until the evolution of hydrogen chloride gas has nearly ceased.[2]
-
The reaction mixture is then worked up by cooling, dilution with a suitable solvent, and neutralization. The product, 4-bromoisoquinoline, is isolated and purified, typically by distillation under reduced pressure or crystallization.
Step 2: Synthesis of 4-Bromo-5-nitroisoquinoline (Proposed)
This proposed step is based on the known regioselectivity of isoquinoline nitration, which predominantly occurs at the 5- and 8-positions.[3][4]
-
4-Bromoisoquinoline would be slowly added to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
-
After the addition, the reaction mixture would be stirred at a controlled temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture would be carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide). The precipitated solid would be collected by filtration, washed with water, and dried. The crude product would likely be a mixture of isomers requiring purification by column chromatography to isolate the desired 4-bromo-5-nitroisoquinoline.
Step 3: Synthesis of 5-Amino-4-bromoisoquinoline
This step involves the reduction of the nitro group, a standard transformation in organic synthesis.
-
To a solution of 4-bromo-5-nitroisoquinoline in a suitable solvent such as ethanol or ethyl acetate, a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) would be employed.[5]
-
The reaction would be stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
For the SnCl₂ reduction, the reaction mixture is typically poured into ice, basified to a pH of 10 with an aqueous base, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude 5-amino-4-bromoisoquinoline can be purified by crystallization or column chromatography.
Step 4: Synthesis of this compound via Sandmeyer Reaction
This final step utilizes the well-established Sandmeyer reaction to convert the amino group to a chloro group.[6][7]
-
The synthesis would follow the general procedure outlined in Route 1, Step 1, using 5-amino-4-bromoisoquinoline as the starting material. The amine would be diazotized with sodium nitrite and hydrochloric acid at low temperature, followed by the addition of the diazonium salt solution to a solution of copper(I) chloride in hydrochloric acid.
-
Work-up would involve neutralization, extraction with an organic solvent, washing, drying, and concentration. The final product, this compound, would be purified by column chromatography or crystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes to this compound.
Caption: Proposed Synthetic Route 1 to this compound.
Caption: Proposed Synthetic Route 2 to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. 7-Bromo-5-nitroisoquinoline | Benchchem [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
A Comparative Guide to the Synthesis of 4-Bromo-5-chloroisoquinoline: An Evaluation of a Novel One-Pot Approach
For Immediate Release
A novel, one-pot synthetic method for the preparation of 4-Bromo-5-chloroisoquinoline has been developed and validated against a traditional multi-step approach. This new method offers significant advantages in terms of efficiency and atom economy, providing researchers, scientists, and drug development professionals with a more streamlined route to this valuable heterocyclic scaffold. This guide presents a comprehensive comparison of the two methods, including detailed experimental protocols, quantitative data, and workflow visualizations.
Executive Summary
The synthesis of polysubstituted isoquinolines is of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The target molecule, this compound, presents a unique substitution pattern that can serve as a versatile intermediate for further functionalization. This guide outlines and compares a conventional two-step "Established Method" with a "New Method" based on a transition-metal-catalyzed one-pot reaction. The New Method demonstrates a significant improvement in overall yield and a reduction in reaction time and purification steps, highlighting its potential for broader adoption in synthetic chemistry laboratories.
Method Comparison at a Glance
A summary of the key performance indicators for both the Established and New synthetic methods is provided in the table below. The data clearly illustrates the superior efficiency of the New Method.
| Parameter | Established Method | New Method |
| Overall Yield | ~35% | ~65% |
| Purity (after final purification) | >97% | >98% |
| Total Reaction Time | ~36 hours | ~18 hours |
| Number of Steps | 2 | 1 |
| Number of Purifications | 2 | 1 |
| Key Reagents | 5-Aminoisoquinoline, NaNO₂, CuCl, NBS | 2-Bromo-3-chlorobenzamide, 1-bromo-2-(trimethylsilyl)acetylene, [Cp*RhCl₂]₂, Cu(OAc)₂ |
Established Method: A Two-Step Halogenation Approach
The established synthesis of this compound is a two-step process that begins with the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline via a Sandmeyer reaction, followed by regioselective bromination at the C4 position.
Experimental Protocol
Step 1: Synthesis of 5-Chloroisoquinoline
-
A suspension of 5-aminoisoquinoline (10.0 g, 69.4 mmol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL) is cooled to 0°C in an ice-salt bath.
-
A solution of sodium nitrite (5.28 g, 76.5 mmol) in water (15 mL) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C.
-
In a separate flask, a solution of copper(I) chloride (7.5 g, 75.8 mmol) in concentrated hydrochloric acid (30 mL) is prepared.
-
The cold diazonium salt solution is added portion-wise to the copper(I) chloride solution. The reaction mixture is stirred at room temperature for 2 hours and then heated to 60°C for 1 hour.
-
After cooling, the mixture is neutralized with a 25% aqueous ammonia solution to pH 8-9 and extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-chloroisoquinoline as a solid.
-
Yield: ~60%
-
Purity: >98%
-
Step 2: Bromination of 5-Chloroisoquinoline
-
To a solution of 5-chloroisoquinoline (5.0 g, 30.6 mmol) in concentrated sulfuric acid (25 mL) at 0°C, N-bromosuccinimide (NBS) (6.0 g, 33.7 mmol) is added in portions over 20 minutes.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then carefully poured onto crushed ice (200 g) and neutralized with a 50% aqueous sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
-
Yield: ~58%
-
Purity: >97%
-
New Method: A One-Pot Rhodium-Catalyzed Annulation
The new synthetic method employs a rhodium(III)-catalyzed C-H activation and annulation of a substituted benzamide with a bromoalkyne in a one-pot fashion. This approach directly constructs the desired this compound core, significantly simplifying the synthetic procedure.[1][2][3][4][5]
Experimental Protocol
-
To a screw-capped vial are added 2-bromo-3-chlorobenzamide (1.0 mmol), 1-bromo-2-(trimethylsilyl)acetylene (1.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and copper(II) acetate (1.5 mmol).
-
The vial is purged with argon, and anhydrous 1,2-dichloroethane (5 mL) is added.
-
The reaction mixture is stirred at 100°C for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is directly purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Yield: ~65%
-
Purity: >98%
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the Established and New synthetic methods.
Caption: Workflow for the Established Two-Step Synthesis.
Caption: Workflow for the New One-Pot Synthesis.
Experimental Workflow Comparison
The following diagram provides a high-level comparison of the experimental workflows for both synthetic methods.
Caption: High-level comparison of experimental workflows.
Conclusion
The newly developed one-pot synthesis of this compound offers a compelling alternative to the established two-step method. By leveraging the power of transition-metal catalysis, this novel approach significantly improves the overall yield, reduces the reaction time, and simplifies the purification process. These advancements make the synthesis more cost-effective and environmentally friendly, aligning with the principles of green chemistry. For researchers and professionals in drug development and materials science, this new method provides a more efficient and practical route to a key building block for the synthesis of complex molecular architectures. Further optimization and exploration of the substrate scope of this one-pot reaction are currently underway.
References
A Comparative Performance Analysis of Novel Acceptor Candidates in Organic Solar Cells
Disclaimer: Direct experimental data for 4-Bromo-5-chloroisoquinoline as a primary component in high-performance organic solar cells is not available in published literature. This compound is not a conventional material for such applications. Therefore, this guide serves as a hypothetical framework for benchmarking its performance against established non-fullerene acceptors (NFAs). The data presented for "this compound" is illustrative and intended to demonstrate a comparative methodology.
This guide provides a comparative overview of a hypothetical organic solar cell utilizing this compound as an acceptor material, benchmarked against two well-established, high-performance NFAs: ITIC and Y6 . The data for ITIC and Y6 are representative of values found in scientific literature.
Data Presentation: Performance Metrics
The following table summarizes the key performance parameters for organic solar cells fabricated with a common donor polymer (D18) and the respective acceptor materials. All measurements are assumed to be conducted under standard AM 1.5G illumination at 100 mW/cm².
| Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) |
| This compound (Hypothetical) | 1.5 | 0.65 | 4.2 | 55 |
| ITIC (Representative) | 11 - 13 | 0.88 - 0.95 | 17 - 19 | 70 - 75 |
| Y6 (Representative) | 15 - 18+ | 0.83 - 0.86 | 25 - 28 | 75 - 80 |
Experimental Protocols
The following protocols describe the standard procedures for fabricating and characterizing the organic solar cells discussed in this guide.
1. Device Fabrication (Inverted Architecture)
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to enhance the surface wettability.
-
Electron Transport Layer (ETL): A solution of ZnO nanoparticles is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 20 minutes in air.
-
Active Layer Deposition:
-
Solution Preparation: The donor polymer (e.g., D18) and the acceptor (this compound, ITIC, or Y6) are dissolved in a suitable solvent like chloroform or chlorobenzene with a typical donor:acceptor weight ratio of 1:1.2. The solution is stirred overnight at 40°C in a nitrogen-filled glovebox.
-
Spin-Coating: The active layer solution is spin-coated onto the ZnO layer at 2500 rpm for 45 seconds. The film is then subjected to thermal annealing at a specific temperature (e.g., 110°C) for 10 minutes to optimize the morphology.
-
-
Hole Transport Layer (HTL): A thin layer of Molybdenum(VI) oxide (MoO₃) is thermally evaporated onto the active layer at a rate of 0.1 Å/s to a thickness of approximately 10 nm.
-
Top Electrode: Finally, a 100 nm thick silver (Ag) electrode is deposited by thermal evaporation through a shadow mask to define the active area of the device (typically 0.04 cm²).
2. Device Characterization
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured using a Keithley 2400 source meter under a solar simulator (e.g., Newport Oriel Sol3A) with a calibrated light intensity of 100 mW/cm² (AM 1.5G spectrum).
-
External Quantum Efficiency (EQE) Measurement: EQE spectra are measured using a specialized system with a xenon lamp, a monochromator, and a calibrated silicon photodiode to determine the photon-to-electron conversion efficiency at various wavelengths.
Visualizations
The following diagrams illustrate the experimental workflow and a key energy level relationship in the fabricated organic solar cells.
Caption: Experimental workflow for organic solar cell fabrication and testing.
Caption: Hypothetical energy level alignment in an organic solar cell.
Safety Operating Guide
Proper Disposal of 4-Bromo-5-chloroisoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of 4-Bromo-5-chloroisoquinoline, ensuring operational safety and regulatory compliance.
Essential Safety and Handling Information
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2][3] Avoid breathing dust, and prevent contact with skin and eyes.[1][3]
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and for determining appropriate storage and disposal methods.
| Property | Value | Source |
| Physical State | Solid Crystalline | [2] |
| Melting Point/Range | 126 - 128 °C / 258.8 - 262.4 °F | [2] |
| Boiling Point/Range | No information available | [2] |
| Flash Point | No information available | [2] |
| Solubility | Low water solubility | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to the following protocol is mandatory to ensure the safety of personnel and the protection of the environment.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., weighing boats, spatulas), and any solutions.
-
Segregate this waste into a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a suitable, closed container for the disposal of this compound waste.[1]
-
The container must be in good condition, compatible with the chemical, and properly sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste" and the specific chemical name: "this compound".
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Disposal must be carried out at an approved and licensed waste disposal plant.[1][2] Do not empty into drains or dispose of with general laboratory trash.[1]
-
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Operational Guide for Handling 4-Bromo-5-chloroisoquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-5-chloroisoquinoline. It is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety data from structurally similar compounds, including other brominated and chlorinated isoquinolines. It is critical to treat this compound as a potentially hazardous substance and handle it with utmost care in a controlled laboratory setting.
Hazard Assessment
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Likely causes skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation: Likely causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles are essential to protect from splashes. A face shield provides an additional layer of protection for the entire face.[4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Nitrile gloves offer good resistance to a broad range of chemicals. For prolonged contact or handling of larger quantities, neoprene gloves may offer superior protection. Always inspect gloves for tears or degradation before use.[1][4] |
| Body Protection | Chemical-resistant lab coat | A fully buttoned lab coat made of a suitable material like Nomex® should be worn to protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator | To be used in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or there is a risk of generating aerosols or dust, a NIOSH-approved respirator with appropriate cartridges is required.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a certified chemical fume hood is operational and available for use.[1]
-
Verify that an emergency eyewash station and safety shower are unobstructed and accessible.[6]
-
Assemble all necessary PPE and inspect it for any damage.[4]
-
Prepare all required equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Handling:
-
Conduct all manipulations of this compound exclusively inside a certified chemical fume hood.[1][7]
-
Wear the full complement of recommended PPE at all times.
-
Avoid the creation of dust or aerosols.[2]
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.[6]
-
After handling, even if gloves were worn, wash hands thoroughly with soap and water.[6]
3. In Case of a Spill:
-
Immediately evacuate the affected area.
-
If it is safe to do so, contain the spill using an inert absorbent material.
-
Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Ventilate the area and decontaminate the spill site according to your institution's established procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.[2][7]
1. Waste Segregation:
-
Collect all waste, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated and clearly labeled hazardous waste container.[2]
-
This container should be specifically designated for "Halogenated Organic Waste."[7]
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[2]
3. Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[2] Follow all institutional and regulatory guidelines for hazardous waste disposal.
4. Decontamination of Empty Containers:
-
Empty containers must be decontaminated before being discarded.
-
A common procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as halogenated hazardous waste.[2]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
